2-Ethyl-2-azabicyclo(2.2.1)heptane
Description
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Structure
3D Structure
Properties
CAS No. |
4492-38-0 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
2-ethyl-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H15N/c1-2-9-6-7-3-4-8(9)5-7/h7-8H,2-6H2,1H3 |
InChI Key |
WCBKFFPLWHRVII-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2CCC1C2 |
Origin of Product |
United States |
Foundational & Exploratory
2-Ethyl-2-azabicyclo[2.2.1]heptane molecular weight and formula
Executive Summary
2-Ethyl-2-azabicyclo[2.2.1]heptane is a bicyclic tertiary amine belonging to the azanorbornane class.[1] Structurally, it consists of a 2-azabicyclo[2.2.1]heptane core—a nitrogen-containing analog of norbornane—substituted with an ethyl group at the nitrogen position. This scaffold is of significant interest in medicinal chemistry due to its rigid 3D architecture, which serves as a bioisostere for tropane and quinuclidine alkaloids. It finds utility as a pharmaceutical intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands (e.g., Epibatidine analogs) and as a specialized amine catalyst in polymer chemistry.
This guide provides a definitive technical analysis of its physicochemical properties, synthetic pathways, and structural characteristics, supported by verified data and mechanistic insights.
Physicochemical Profile
The following data establishes the core identity of the molecule. The molecular weight is derived from standard atomic weights, and the formula reflects the saturation of the bicyclic system with the N-ethyl substituent.
| Property | Data | Notes |
| Chemical Name | 2-Ethyl-2-azabicyclo[2.2.1]heptane | IUPAC Nomenclature |
| CAS Registry Number | 4492-38-0 | Verified Identifier |
| Molecular Formula | ||
| Molecular Weight | 125.21 g/mol | Average Mass |
| Monoisotopic Mass | 125.1204 Da | For Mass Spectrometry |
| SMILES | CCN1CC2CCC1C2 | |
| Physical State | Liquid (Predicted) | Colorless to pale yellow oil |
| Basicity (pKa) | ~10.0 - 10.5 (Predicted) | Typical for bicyclic tertiary amines |
| LogP | ~1.6 | Lipophilic, crosses BBB |
Structural Logic
The "2-aza" designation indicates the replacement of the carbon at position 2 of the norbornane (
Synthetic Methodologies
The synthesis of 2-ethyl-2-azabicyclo[2.2.1]heptane typically proceeds via the construction of the strained bicyclic core followed by N-alkylation.[1] Two primary routes are field-proven for reliability.[1]
Route A: The Hetero-Diels-Alder / Reduction Protocol
This route is preferred for generating the core scaffold from inexpensive starting materials.[1]
-
Cycloaddition: Cyclopentadiene reacts with a dienophile such as tosyl cyanide or chlorosulfonyl isocyanate (CSI) to form the bicyclic intermediate.
-
Reduction/Deprotection: The intermediate is reduced (e.g., using
or Red-Al) to yield the parent secondary amine, 2-azabicyclo[2.2.1]heptane. -
N-Ethylation: The secondary amine is alkylated using ethyl iodide in the presence of a base (
) or via reductive amination with acetaldehyde and .
Route B: The "Vince Lactam" Pathway
2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) is a commercially available chiral building block.[1]
-
Reduction: The lactam carbonyl is reduced to the amine, and the alkene is hydrogenated (often simultaneously or sequentially) to form the saturated core.
-
Alkylation: Standard N-ethylation follows.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of synthesis, highlighting the critical branching points between core construction and derivatization.
Caption: Figure 1. Convergent synthetic pathways for the production of 2-Ethyl-2-azabicyclo[2.2.1]heptane.
Structural Characterization & Analysis
NMR Spectroscopy
The rigidity of the bicyclic system creates distinct magnetic environments for the protons.
-
Bridgehead Protons (H-1, H-4): The bridgehead protons appear as broad singlets or multiplets due to coupling with adjacent methylene protons. H-1 (adjacent to Nitrogen) will be deshielded (
3.0–3.5 ppm) compared to H-4 ( 2.2–2.5 ppm). -
Ethyl Group: Characteristic triplet (
~1.0 ppm) for the methyl and quartet ( ~2.5 ppm) for the methylene, though the methylene signal may overlap with ring protons. -
Endo/Exo Protons: The methylene bridge protons (C-3, C-5, C-6, C-7) often show complex splitting patterns due to the fixed geometry, distinguishing endo and exo orientations.[1]
Mass Spectrometry[1][4][5][6][7]
-
Molecular Ion:
.[2] -
Base Peak: The fragmentation is dominated by the cleavage of the bridge or loss of the ethyl group. A retro-Diels-Alder fragmentation is less common in the saturated system but possible under high energy.[1] Expect a strong
peak (loss of ethyl) or fragmentation of the ethylene bridge.
Applications in Drug Discovery[1][3][4]
Bioisosterism
The 2-azabicyclo[2.2.1]heptane scaffold is a rigidified analog of the pyrrolidine ring and a contracted analog of the tropane (8-azabicyclo[3.2.1]octane) system.
-
Conformational Restriction: Unlike flexible pyrrolidines, this scaffold holds substituents in precise vectors, reducing the entropic penalty of binding to receptors.
-
nAChR Modulators: This core is structurally related to Epibatidine , a potent analgesic. The N-ethyl derivative serves as a probe to study steric tolerance at the nitrogen binding pocket of nicotinic acetylcholine receptors.
Catalytic Utility
Beyond pharma, tertiary amines of this class are cited in patent literature (e.g., US 4,921,879) as catalysts for polyurethane formation or epoxy curing. The strained "lone pair" on the nitrogen is highly accessible and nucleophilic, making it an efficient base catalyst.
Safety and Handling Protocol
Hazard Classification:
-
Corrosive: As a low-molecular-weight amine, it is likely corrosive to skin and eyes.[1]
-
Flammable: Treat as a flammable liquid.
Handling Procedures:
-
Engineering Controls: Always handle within a fume hood to mitigate inhalation of volatile amine vapors.
-
Storage: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidation (N-oxide formation) and absorption of atmospheric
(carbamate salt formation). -
Spill Response: Neutralize spills with dilute acid (e.g., acetic acid) before absorption and disposal.
References
-
PubChem. (2025). 2-Ethyl-2-azabicyclo[2.2.1]heptane Compound Summary. National Library of Medicine. Retrieved from [Link]
- Soula, G. (1990). Novel bicyclic amine catalysts. U.S. Patent No. 4,921,879. Washington, DC: U.S. Patent and Trademark Office.
-
Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block. Chemical Reviews, 112(8), 4642–4686. (Contextual grounding for scaffold synthesis).
Sources
2-Azabicyclo[2.2.1]heptane: The "Magic Bridge" in Medicinal Chemistry
This guide details the medicinal chemistry of 2-azabicyclo[2.2.1]heptane (also known as 2-azanorbornane), a high-value scaffold used to restrict conformational flexibility in drug design.
Executive Summary
The 2-azabicyclo[2.2.1]heptane scaffold represents a "privileged structure" in modern drug discovery. It functions primarily as a conformationally locked bioisostere of proline . By bridging the C-3 and C-6 positions of a pyrrolidine ring with a methylene unit, medicinal chemists create a rigid bicyclic system that reduces the entropic penalty of binding to protein targets.
This guide explores the structural rationale, synthetic pathways, and clinical applications of this scaffold, with a specific focus on its role in blockbuster HCV therapeutics like Ledipasvir .
Structural & Physicochemical Analysis[1][2][3]
The "Bridged Proline" Concept
In medicinal chemistry, proline is often used to introduce a turn in a peptide chain. However, the pyrrolidine ring of proline retains significant flexibility, rapidly interconverting between endo and exo envelope conformations.
The 2-azabicyclo[2.2.1]heptane scaffold freezes this equilibrium.
-
Entropy Reduction: Pre-organizing the ligand into its bioactive conformation minimizes the entropy loss (
) upon binding, theoretically improving affinity by 1.4 kcal/mol per rotatable bond frozen.[1] -
Vector Orientation: The bridge forces substituents at the C-3 position into a defined spatial orientation (exo or endo) relative to the nitrogen lone pair, allowing for precise targeting of hydrogen bond acceptors in the active site.
Physicochemical Properties
| Property | Proline (Reference) | 2-Azabicyclo[2.2.1]heptane | Impact on Drug Design |
| Conformation | Flexible (Envelope flip) | Rigid (Locked Boat) | High affinity; Selectivity |
| Basicity (pKa) | ~10.6 | ~10.5 - 10.8 | Similar basicity; High solubility |
| Lipophilicity (LogP) | -2.5 (Zwitterion) | Slightly higher | Improved membrane permeability |
| Metabolic Stability | Susceptible to oxidation | Enhanced | Bridgeheads sterically shield C-H bonds |
Synthetic Methodologies
The synthesis of this scaffold is dominated by the "Vince Lactam" route, a scalable industrial process, though aza-Diels-Alder reactions offer diversity for academic exploration.
The Industrial Standard: Vince Lactam Route
The Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) is the chiral pool precursor of choice. It is produced via the Diels-Alder reaction of cyclopentadiene and tosyl cyanide (or chlorosulfonyl isocyanate), followed by enzymatic resolution to high enantiopurity.
Workflow Logic:
-
Reduction: The olefin is hydrogenated to saturate the core.
-
Protection: Nitrogen is protected (e.g., Boc) to prevent side reactions.[1]
-
Hydrolysis: The lactam is opened or hydrolyzed to yield the amino acid.
Visualization of Synthetic Pathways
Figure 1: Divergent synthesis from Vince Lactam.[1] Path A (Green) leads to the rigid 2-azabicyclo scaffold used in HCV drugs. Path B (Blue) leads to carbocyclic nucleosides.[1]
Case Study: Hepatitis C Virus (HCV) Inhibitors
The most authoritative application of 2-azabicyclo[2.2.1]heptane is in the NS5A inhibitors class, specifically Ledipasvir (Harvoni) and Velpatasvir .[1]
Ledipasvir: The Anchor
-
Role: Ledipasvir inhibits the NS5A protein, which forms a symmetric dimer essential for viral replication.
-
Mechanism: The drug spans the dimer interface. The linker connecting the two active ends must be rigid and linear to maintain the correct span length (~20 Å).[1]
-
Why 2-Azabicyclo[2.2.1]?
-
A simple proline residue was too flexible, allowing the molecule to collapse on itself or miss the binding pockets on the dimer.
-
The (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid moiety locks the dihedral angle between the amide carbonyl and the central core. This "stiffens" the molecule, paying the entropic cost of binding during synthesis rather than inside the protein.
-
Contrast: Epibatidine
-
Distinction: It is critical not to confuse 2-azabicyclo with 7-azabicyclo.
-
Epibatidine is a 7-azabicyclo[2.2.1]heptane (nitrogen at the bridgehead).[2][1] It is a potent nicotinic agonist but too toxic for clinical use. The 2-azabicyclo system discussed here is a proline mimic, whereas the 7-azabicyclo system is a quinuclidine/tropane mimic.
Detailed Experimental Protocol
Synthesis of (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (Key Intermediate for Ledipasvir)
Safety Note: This protocol involves pressurized hydrogen and corrosive reagents. Perform in a fume hood.
Materials:
-
(1R)-(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
-
Pd/C (10% w/w)[1]
-
Di-tert-butyl dicarbonate (
) -
Lithium Hydroxide (LiOH)[1]
-
Solvents: Ethanol, THF, Water
Step-by-Step Methodology:
-
Hydrogenation (Saturation):
-
Dissolve 10.0 g of Vince Lactam in 100 mL Ethanol.
-
Add 0.5 g of 10% Pd/C catalyst.
-
Stir under
atmosphere (balloon pressure or 1 atm) for 12 hours at RT. -
QC Check: Monitor by TLC (disappearance of UV activity) or NMR (loss of olefin protons at 6.0-6.5 ppm).[1]
-
Filter through Celite to remove Pd/C. Concentrate to yield the saturated lactam (solid).[1]
-
-
N-Protection (Boc-ylation):
-
Dissolve the saturated lactam (1.0 eq) in THF.
-
Add
(1.2 eq) and DMAP (0.1 eq) with (1.5 eq).[1] -
Stir at RT for 16 hours.
-
Observation: Evolution of
gas may occur; ensure venting. -
Perform aqueous workup (EtOAc/Water) to isolate N-Boc-lactam.
-
-
Hydrolysis (Ring Opening to Amino Acid):
-
Dissolve N-Boc-lactam in a mixture of THF:Water (3:1).
-
Add LiOH (2.0 eq) at 0°C.
-
Stir at RT for 4 hours.
-
Critical Step: Carefully acidify with 1N HCl to pH 3-4. Do not go too acidic to avoid Boc cleavage.[1]
-
Extract with EtOAc, dry over
, and concentrate.
-
Yield: Typically 85-90% overall.
Characterization:
References
-
Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. Chemical Reviews. Link[1]
-
Link, J. O., et al. (2014). Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Infection. Journal of Medicinal Chemistry. Link[1]
-
Han, B., et al. (2019). Discovery and Characterization of Potent Pan-Genotypic HCV NS5A Inhibitors Containing Novel Tricyclic Central Core Leading to Clinical Candidate. Journal of Medicinal Chemistry. Link[1]
-
BenchChem. (2025).[1] Structure and Applications of 2-Azabicyclo[2.2.1]heptane. Link[1]
-
Gilead Sciences, Inc. (2014).[1] Ledipasvir/Sofosbuvir (Harvoni) Prescribing Information. Link
Sources
A Technical Guide to the Safe Handling of 2-Ethyl-2-azabicyclo[2.2.1]heptane
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical overview of 2-ethyl-2-azabicyclo[2.2.1]heptane, a heterocyclic tertiary amine of interest in synthetic chemistry and drug discovery. While specific hazard data for this compound is not extensively documented in public databases, this guide establishes a robust safety framework by analyzing its chemical structure and referencing data from close structural analogs. The primary focus is on providing researchers with the necessary information to conduct a thorough risk assessment and implement safe handling, storage, and emergency protocols.
Chemical Identity and Properties
2-Ethyl-2-azabicyclo[2.2.1]heptane is a bicyclic tertiary amine. Its rigid, strained ring system and the presence of a basic nitrogen atom are the primary determinants of its chemical reactivity and, by extension, its toxicological profile.
While a dedicated PubChem Compound ID (CID) for this specific molecule is not available, a searchable entry exists in PubChemLite, which aggregates basic structural information.[1] It is crucial for researchers to note that the absence of a comprehensive PubChem entry often indicates a compound that is not widely commercialized and for which toxicological data is sparse. Other related structures, such as 2-ethyl-2-azabicyclo[2.2.1]heptan-6-amine (CID 68308228) and 2-ethyl-2-iodobicyclo[2.2.1]heptane (CID 142982397), have dedicated PubChem entries but represent different chemical entities.[2][3]
Table 1: Physicochemical Properties of 2-Ethyl-2-azabicyclo[2.2.1]heptane
| Property | Value | Source |
| Molecular Formula | C₈H₁₅N | PubChemLite[1] |
| Molecular Weight | 125.21 g/mol | PubChemLite[1] |
| InChIKey | WCBKFFPLWHRVII-UHFFFAOYSA-N | PubChemLite[1] |
| Monoisotopic Mass | 125.12045 Da | PubChemLite[1] |
| XlogP (Predicted) | 1.6 | PubChemLite[1] |
| Physical State | Not specified; likely a liquid at STP | Inferred from structure |
Hazard Identification and Toxicological Profile
No aggregated GHS classification is available for 2-ethyl-2-azabicyclo[2.2.1]heptane. Therefore, a hazard assessment must be conducted based on structural analogy, primarily with the parent compound, 2-azabicyclo[2.2.1]heptane (PubChem CID 78963), and other related bicyclic amines.[4]
The parent amine is classified as follows:
-
H302: Harmful if swallowed[4]
-
H315: Causes skin irritation[4]
-
H318: Causes serious eye damage[4]
-
H335: May cause respiratory irritation[4]
Causality: The basicity of the nitrogen atom makes amines corrosive and irritating to tissues upon contact. The strained bicyclic structure can influence metabolic pathways, though specific toxicological routes for this compound are uncharacterized. It is prudent and essential to assume that 2-ethyl-2-azabicyclo[2.2.1]heptane shares these hazardous properties.
Primary Hazards:
-
Skin and Eye Contact: Expected to be corrosive or irritating, causing skin irritation and potentially serious eye damage.[4][5][6][7]
-
Inhalation: Vapors or aerosols may cause respiratory tract irritation.[4][5][7]
-
Ingestion: Likely to be harmful if swallowed.[4]
Risk Management and Safe Handling Protocols
A proactive risk management strategy is essential. The following protocols are designed as a self-validating system, where the identified hazards directly inform the required control measures.
Engineering Controls and Personal Protective Equipment (PPE)
Expertise & Experience: The primary routes of exposure for liquid amines in a research setting are inhalation of vapors and accidental skin/eye contact. Therefore, engineering controls and PPE must be selected to mitigate these specific risks.
-
Engineering Control: All manipulations of 2-ethyl-2-azabicyclo[2.2.1]heptane must be performed within a certified chemical fume hood to prevent inhalation of vapors.[6][8] The fume hood also provides a contained space in case of a spill.
-
Eye Protection: Chemical safety goggles with side shields are mandatory.[6] A face shield should be worn over goggles if there is a significant risk of splashing.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for integrity before each use and replace them immediately if contaminated.
-
Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher splash risk, an impervious apron is recommended.[6]
Storage and Stability
-
Storage: Keep the container tightly sealed and store it in a cool, dry, and well-ventilated area.[6][8]
-
Incompatibilities: Store away from strong oxidizing agents and acids. The basic nitrogen can react exothermically with acids.
-
Atmosphere: While not definitively established, tertiary amines can be sensitive to atmospheric CO₂ and may be susceptible to oxidation. For long-term storage or if high purity is critical, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Spill Management and Waste Disposal
Trustworthiness: A pre-planned spill response ensures that incidents are handled safely and effectively, minimizing exposure and environmental contamination.
Experimental Protocol: Small-Scale Spill Cleanup (<100 mL)
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is inadequate, evacuate the laboratory.
-
Don PPE: At a minimum, don a lab coat, safety goggles, and double-glove with chemical-resistant gloves.
-
Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand, or commercial sorbent pads), starting from the outside and working inwards to prevent spreading.
-
Neutralization (Optional but Recommended): For small spills, a weak acid (e.g., citric acid solution) can be cautiously applied to the absorbent material to neutralize the amine's basicity, but only if you are trained to do so and there is no risk of a violent reaction.
-
Collection: Carefully scoop the absorbed material into a designated, labeled waste container.
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous chemical waste in accordance with institutional and local regulations.
Emergency Procedures: First Aid
Immediate action is critical following any exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][8] Seek immediate medical attention.[8]
-
Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[5][6] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water. Seek immediate medical attention.
Mandatory Visualization: Risk Mitigation Workflow
The following diagram outlines the logical workflow for assessing and mitigating risks before working with 2-ethyl-2-azabicyclo[2.2.1]heptane.
Caption: A workflow diagram for risk assessment and mitigation.
References
-
PubChem. (n.d.). 2-Azabicyclo(2.2.1)heptane. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-ethyl-2-azabicyclo(2.2.1)heptane. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-2-azabicyclo[2.2.1]heptan-6-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-2-iodobicyclo[2.2.1]heptane. National Center for Biotechnology Information. Retrieved from [Link]
-
Redox. (2022). Heptane Safety Data Sheet. Retrieved from [Link]
Sources
- 1. PubChemLite - this compound (C8H15N) [pubchemlite.lcsb.uni.lu]
- 2. 2-Ethyl-2-azabicyclo[2.2.1]heptan-6-amine | C8H16N2 | CID 68308228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Ethyl-2-iodobicyclo[2.2.1]heptane | C9H15I | CID 142982397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Azabicyclo(2.2.1)heptane | C6H11N | CID 78963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemscene.com [chemscene.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. redox.com [redox.com]
Methodological & Application
Precision N-Ethylation of 2-Azabicyclo[2.2.1]heptane
Application Note & Protocol Guide | Version 1.0
Abstract This guide details the synthetic protocols for the N-ethylation of 2-azabicyclo[2.2.1]heptane (Azanorbornane), a conformationally restricted secondary amine widely used in medicinal chemistry as a bioisostere for proline and piperidine. Due to the bridged bicyclic structure, the nitrogen atom exhibits unique steric and electronic properties that distinguish it from planar secondary amines. This document presents two validated pathways: a Reductive Amination protocol (Method A) prioritized for high chemoselectivity and impurity control, and a Direct Alkylation protocol (Method B) for high-throughput utility.
Introduction & Strategic Considerations
The 2-azabicyclo[2.2.1]heptane scaffold is a privileged structure in drug discovery, offering rigid vector orientation that can enhance potency and selectivity by reducing the entropic penalty of ligand binding.
Structural Analysis & Reactivity
-
Steric Environment: The nitrogen atom is part of a bridged system. While the lone pair is accessible, the rigid carbon framework prevents the nitrogen from undergoing inversion as freely as in acyclic amines.
-
Nucleophilicity: The amine is moderately nucleophilic. However, the "exo" and "endo" faces of the bicycle create distinct steric corridors.
-
Volatility: The free base (MW ~97.16 g/mol ) and its N-ethyl derivative (MW ~125.21 g/mol ) are volatile liquids. Handling requires specific precautions to prevent yield loss during isolation.
Route Selection Matrix
| Feature | Method A: Reductive Amination | Method B: Direct Alkylation |
| Reagents | Acetaldehyde, NaBH(OAc)₃ | Ethyl Iodide (EtI), K₂CO₃ |
| Selectivity | High (Mono-ethylation favored) | Moderate (Risk of quaternization) |
| Conditions | Mild, Room Temperature | Mild heat or RT |
| Purification | Acid-Base Extraction (High Purity) | Chromatography often required |
| Recommended For | GLP/GMP, SAR Synthesis | High-Throughput Screening (HTS) |
Method A: Reductive Amination (Recommended)
Rationale: This method utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the aldehyde precursor, minimizing side reactions.
Reagents & Materials[1][2]
-
Substrate: 2-Azabicyclo[2.2.1]heptane (Free base or HCl salt).
-
Carbonyl Source: Acetaldehyde (freshly distilled or 5M solution in THF).
-
Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Additives: Acetic Acid (AcOH) - Required only if using the free base to catalyze iminium formation.
Step-by-Step Protocol
Step 1: Iminium Formation
-
Charge a flame-dried round-bottom flask with 2-azabicyclo[2.2.1]heptane (1.0 equiv).
-
Note: If starting with the HCl salt, add 1.0 equiv of Triethylamine (TEA) to free the amine in situ.
-
-
Dissolve in anhydrous DCE (0.1 M concentration relative to amine).
-
Add Acetaldehyde (1.2 equiv) dropwise at 0°C.
-
Optional: Add Acetic Acid (1.0 equiv) if reaction is sluggish (monitor by TLC).
-
Stir at room temperature for 30–60 minutes to ensure equilibrium formation of the hemiaminal/iminium species.
Step 2: Reduction
-
Cool the mixture to 0°C.
-
Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes.
-
Causality: Portion-wise addition prevents exotherms and maintains selectivity.
-
-
Allow the reaction to warm to room temperature and stir for 4–16 hours.
-
Monitoring: Check consumption of starting amine via GC-MS or TLC (Stain: Ninhydrin or KMnO₄).
Step 3: Workup (Acid-Base Purification)
-
Quench: Add saturated aqueous NaHCO₃ solution carefully. Stir for 15 minutes.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Purification Logic:
-
The product is a tertiary amine.
-
Wash the combined organic layers with 1M HCl . The product moves to the aqueous phase (protonated). Impurities (non-basic) remain in the organic phase. Discard the organic phase.
-
Basify the aqueous phase to pH >12 using 6M NaOH .
-
Extract the now-free tertiary amine into DCM (3x).
-
-
Drying: Dry combined organics over anhydrous Na₂SO₄.
-
Concentration: Concentrate under reduced pressure (Rotovap).
-
Critical Warning:Do not heat the bath >30°C and do not apply high vacuum (<10 mbar) for extended periods. The product is volatile.
-
Method B: Direct Alkylation (Alternative)
Rationale: Useful when acetaldehyde is unavailable or for parallel synthesis arrays where solid reagents (bases) are easier to dispense.
Reagents
-
Alkylator: Ethyl Iodide (EtI) - More reactive than bromide, allows milder conditions.
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).
-
Solvent: Acetonitrile (ACN).
Step-by-Step Protocol
-
Dissolve 2-azabicyclo[2.2.1]heptane (1.0 equiv) in ACN (0.2 M).
-
Add finely ground K₂CO₃ (2.0 equiv).
-
Add Ethyl Iodide (1.05 equiv) dropwise.
-
Control Point: Limiting the alkyl halide prevents quaternary ammonium salt formation.
-
-
Stir at room temperature for 12 hours. If conversion is low, heat to 40°C.
-
Workup: Filter off inorganic solids. Concentrate the filtrate carefully.
-
Purification: If over-alkylation occurs, silica gel chromatography is required (Eluent: DCM/MeOH/NH₄OH).
Visualization & Mechanism
Mechanistic Pathway (Reductive Amination)
The following diagram illustrates the transformation from the secondary amine to the tertiary N-ethyl product via the iminium ion intermediate.
Caption: Mechanistic flow of the reductive amination showing the critical iminium intermediate.
Workup & Isolation Workflow
This workflow ensures the separation of the desired product from unreacted aldehyde and inorganic salts.
Caption: Acid-Base extraction strategy to isolate pure tertiary amine without chromatography.
Process Control & Analytics
To ensure the integrity of the synthesis, the following analytical parameters should be monitored.
| Parameter | Method | Acceptance Criteria |
| Reaction Progress | GC-MS or TLC | Disappearance of SM (Rf ~0.2 in 10% MeOH/DCM); Product Rf ~0.5. |
| Identity | 1H NMR (CDCl₃) | Triplet at ~1.0 ppm (CH₃ of ethyl); Quartet at ~2.5 ppm (CH₂ of ethyl). |
| Purity | GC-FID / HPLC | >95% Area under curve. |
| Water Content | Karl Fischer | <0.5% (Critical if forming salt downstream). |
Troubleshooting Guide
-
Issue: Low Conversion.
-
Solution: Ensure molecular sieves are added to the iminium formation step to remove water, driving equilibrium forward.
-
-
Issue: Product Loss during Concentration.
-
Solution: Convert the free base immediately to the Hydrochloride salt by adding 2M HCl in Diethyl Ether to the dried organic layer. The salt is non-volatile and stable.
-
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
-
Gassman, P. G., & Mansfield, K. T. "2,3-Diazabicyclo[2.2.1]hept-2-ene." Organic Syntheses, Coll.[5] Vol. 5, 1973, p. 96. (Foundational work on bicyclic amine precursors). Link
-
Nonn, M., et al. "Application of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) in Synthetic Organic and Medicinal Chemistry."[6] The Chemical Record, vol. 24, no.[6][7] 9, 2024.[6] Link
-
PubChem. "2-Azabicyclo[2.2.1]heptane Compound Summary." National Center for Biotechnology Information. Link
-
BenchChem. "Application Notes and Protocols for the In Vivo Formulation of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol." BenchChem Protocols. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Azabicyclo(2.2.1)heptane | C6H11N | CID 78963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Azabicyclo[2.2.1]heptane AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
reductive amination of 2-azabicyclo[2.2.1]heptane with acetaldehyde
Technical Application Note: Optimized Synthesis of N-Ethyl-2-Azabicyclo[2.2.1]heptane via Reductive Amination
Executive Summary
The 2-azabicyclo[2.2.1]heptane (2-azanorbornane) scaffold is a privileged structure in medicinal chemistry, serving as a conformationally restricted surrogate for proline or piperidine. It features prominently in ligands for nicotinic acetylcholine receptors (e.g., Epibatidine analogs) and antiviral agents.
This Application Note details the reductive amination of 2-azabicyclo[2.2.1]heptane with acetaldehyde. While conceptually simple, this specific transformation presents two distinct technical challenges:
-
Volatility of Acetaldehyde: With a boiling point of ~20.2°C, acetaldehyde is difficult to dispense accurately and prone to evaporation before reaction, leading to variable stoichiometry.
-
Chemoselectivity: Avoiding over-alkylation (quaternization) and minimizing the reduction of the aldehyde to ethanol.
We utilize Sodium Triacetoxyborohydride (STAB) in a "one-pot" protocol. STAB is chosen for its steric bulk and electronic properties, which allow it to selectively reduce the intermediate iminium ion without reducing the parent aldehyde, a distinct advantage over Sodium Borohydride (
Scientific Foundation & Mechanism
Why Reductive Amination?
Direct alkylation of secondary amines with ethyl halides (e.g., ethyl iodide) often results in uncontrolled quaternization (formation of ammonium salts). Reductive amination proceeds via a stepwise condensation-reduction sequence that is self-limiting to the tertiary amine, ensuring high selectivity.
Reaction Mechanism
The reaction proceeds through the formation of a hemiaminal, followed by dehydration to an iminium ion. The 2-azabicyclo[2.2.1]heptane nitrogen is sufficiently nucleophilic to attack the carbonyl carbon of acetaldehyde.
-
Step 1 (Equilibrium): Acid-catalyzed condensation forms the iminium species.
-
Step 2 (Irreversible): STAB delivers a hydride to the iminium carbon. The acetoxy groups on boron withdraw electron density, making the hydride less nucleophilic than in
, preventing direct reduction of the aldehyde.
Figure 1: Mechanistic pathway of the reductive amination. The STAB reagent selectively targets the Iminium Ion.
Experimental Protocol
Safety Warning: Acetaldehyde is extremely flammable and a suspected carcinogen. Handle in a fume hood. Sodium triacetoxyborohydride releases acetic acid upon hydrolysis; vent appropriately.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |
| 2-Azabicyclo[2.2.1]heptane (HCl salt) | 133.62 | 1.0 | Substrate |
| Acetaldehyde | 44.05 | 1.5 | Carbonyl Source |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 2.0 | Reducing Agent |
| Triethylamine (TEA) | 101.19 | 1.0 | Base (if using amine salt) |
| Acetic Acid (AcOH) | 60.05 | 0.1-1.0 | Catalyst |
| Dichloromethane (DCM) | - | Solvent | Reaction Medium |
Step-by-Step Procedure
Step 1: Preparation of Acetaldehyde Stock (Critical for Reproducibility)
-
Rationale: Weighing neat acetaldehyde (bp 20°C) leads to significant mass error due to evaporation.
-
Action: Pre-cool a volumetric flask of DCM to 0°C. Add acetaldehyde to prepare a known concentration (e.g., 1.0 M). Use this solution for stoichiometry calculations.
Step 2: Free Basing (If starting with HCl salt)
-
Dissolve 2-azabicyclo[2.2.1]heptane HCl (1.0 equiv) in DCM (0.2 M concentration).
-
Add Triethylamine (1.0 equiv) and stir for 15 minutes at room temperature.
-
Note: If using the free base commercially, skip this step.
Step 3: Iminium Formation
-
Cool the amine solution to 0°C (ice bath).
-
Add the Acetaldehyde/DCM stock solution (1.5 equiv) dropwise.
-
Add Acetic Acid (1.0 equiv).
-
Expert Insight: While STAB reactions can run without acid, the bicyclic amine is sterically hindered. Acid promotes iminium formation and neutralizes the basicity that might decompose STAB.
-
-
Stir at 0°C for 30 minutes, then allow to warm to room temperature for 30 minutes.
Step 4: Reduction
-
Cool the mixture back to 0°C.
-
Add STAB (2.0 equiv) portion-wise over 10 minutes.
-
Observation: Mild gas evolution (
) may occur; ensure venting.
-
-
Remove ice bath and stir at room temperature for 12–16 hours (overnight).
Step 5: Quench and Work-up
-
Quench the reaction by adding saturated aqueous
(sodium bicarbonate) until pH > 8. -
Stir vigorously for 20 minutes to decompose borate complexes.
-
Extraction: Separate phases.[3] Extract the aqueous layer 3x with DCM.
-
Drying: Combine organic layers, dry over
, filter, and concentrate carefully (product may be volatile).
Figure 2: Operational workflow for the reductive amination process.
Characterization & Expected Data
The product, N-ethyl-2-azabicyclo[2.2.1]heptane , is a tertiary amine.
-
TLC: The product will be less polar than the starting secondary amine. Stain with Ninhydrin (may be faint) or Iodine. Dragendorff’s reagent is effective for tertiary amines.[5]
-
1H NMR (CDCl3, 400 MHz):
-
Ethyl Group: Look for a triplet at
ppm ( ) and a quartet/multiplet at ppm ( ). -
Bridgehead Protons: The bridgehead protons (H1 and H4) of the norbornane system usually appear around
ppm. -
Absence of Aldehyde: Confirm no peak at
ppm (aldehyde CHO).
-
-
Mass Spectrometry (ESI+):
-
Calculated Mass (
): 125.12 -
Expected
: 126.13
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Acetaldehyde evaporation | Use pre-cooled DCM stock solutions; do not add neat acetaldehyde to warm solvent. |
| Incomplete Conversion | Steric hindrance of bicyclic ring | Increase reaction time to 24h; Ensure AcOH is present to catalyze iminium formation. |
| Emulsion during workup | Boron salts | Increase the volume of saturated |
| Product Loss | Product volatility | Do not use high vacuum for extended periods. Concentrate using a rotary evaporator at >100 mbar and 30°C. |
References
-
Abdel-Magid, A. F., et al. (1996).[4][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. The definitive guide on STAB protocols.
-
BenchChem. (2025).[1][8] "An In-depth Technical Guide to the Biological Activity of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol Derivatives." BenchChem Technical Guides. Context on the biological relevance of the scaffold.
-
Volochnyuk, D. M., et al. (2021).[9] "Synthesis and Functionalization of Azabicyclo[2.2.1]heptanes." Enamine. Review of synthetic routes for this specific scaffold.
-
Organic Chemistry Portal. "Reductive Amination." General reaction overview and alternative reagents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. (PDF) Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride [academia.edu]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. enamine.net [enamine.net]
Application Notes and Protocols: The Use of 2-Ethyl-2-azabicyclo[2.2.1]heptane and its Analogs as Chiral Ligands in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of chiral 2-azabicyclo[2.2.1]heptane derivatives as ligands in asymmetric catalysis. While direct and detailed literature on the application of 2-ethyl-2-azabicyclo[2.2.1]heptane is limited, this document leverages a closely related and well-documented analog, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives, to illustrate the principles, protocols, and potential of this valuable class of chiral ligands. The focus is on a foundational and widely studied reaction: the enantioselective addition of diethylzinc to aldehydes.
Introduction: The 2-Azabicyclo[2.2.1]heptane Scaffold in Asymmetric Catalysis
The rigid, bicyclic structure of the 2-azabicyclo[2.2.1]heptane core offers a conformationally constrained framework that is highly advantageous for inducing stereoselectivity in chemical reactions. This rigidity minimizes conformational ambiguity, leading to a more defined and predictable chiral environment around a metal center. The nitrogen atom within the scaffold serves as a convenient coordination site for metal catalysts and a point for synthetic modification, such as the introduction of an ethyl group in 2-ethyl-2-azabicyclo[2.2.1]heptane, which can fine-tune the steric and electronic properties of the resulting ligand.
These structural features make N-substituted 2-azabicyclo[2.2.1]heptanes promising candidates for chiral ligands in a variety of asymmetric transformations, including reductions, additions, and cyclizations. Their derivatives have been investigated as organocatalysts and as ligands for metal-catalyzed reactions, demonstrating their versatility in the synthesis of enantiomerically enriched compounds.
Core Application: Enantioselective Addition of Diethylzinc to Aldehydes
A benchmark reaction for evaluating the efficacy of new chiral ligands is the enantioselective addition of organozinc reagents to prochiral aldehydes. This reaction is of significant synthetic importance as it provides access to chiral secondary alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries. The reaction is typically catalyzed by a complex formed in situ between the chiral ligand and a metal species, often a titanium alkoxide, which then coordinates both the organozinc reagent and the aldehyde, facilitating a highly stereocontrolled carbon-carbon bond formation.
Principle of the Reaction
The catalytic cycle is believed to involve the formation of a chiral catalyst complex from the azabicyclo[2.2.1]heptane-based ligand and a titanium(IV) isopropoxide precursor. This complex then coordinates with both the diethylzinc and the aldehyde. The rigid chiral environment of the ligand dictates the facial selectivity of the aldehyde, leading to the preferential formation of one enantiomer of the resulting secondary alcohol upon ethyl group transfer from the zinc reagent.
Experimental Protocols
The following is a representative protocol for the enantioselective addition of diethylzinc to benzaldehyde, adapted from methodologies used for similar chiral ligands.[1] This protocol should be considered a starting point and may require optimization for specific N-alkyl-2-azabicyclo[2.2.1]heptane ligands.
Materials and Reagents
-
Chiral Ligand (e.g., a derivative of 2-azabicyclo[2.2.1]heptane)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, oven-dried and assembled under an inert atmosphere (Nitrogen or Argon)
-
Syringes and cannulas for transfer of air- and moisture-sensitive reagents
Step-by-Step Procedure
-
Catalyst Preparation (In Situ):
-
To an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the chiral 2-azabicyclo[2.2.1]heptane derivative (0.1 mmol).
-
Add anhydrous toluene (2.0 mL) and stir to dissolve the ligand.
-
To this solution, add titanium(IV) isopropoxide (0.1 mmol, 1.0 eq) via syringe.
-
Stir the resulting solution at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.
-
-
Reaction Execution:
-
Cool the flask containing the catalyst solution to 0 °C in an ice bath.
-
Add freshly distilled benzaldehyde (1.0 mmol, 10 eq) to the flask.
-
Slowly add a 1.0 M solution of diethylzinc in hexanes (1.2 mmol, 1.2 eq relative to the aldehyde) dropwise via syringe over 10-15 minutes. A mild exotherm may be observed.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete (typically after several hours), quench the reaction by the slow and careful addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-phenyl-1-propanol.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.
-
Performance and Optimization
The effectiveness of a chiral ligand is determined by the yield and enantioselectivity it can achieve. For the related (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives, the enantiomeric excess in the addition of diethylzinc to benzaldehyde was found to be influenced by the nature of the substituents on the ligand scaffold.
| Ligand Derivative | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| (1S,4S)-2,5-bis(2-methoxybenzyl)-2,5-diazabicyclo[2.2.1]heptane | Toluene | 0 | 95 | 78 (S) | |
| (1S,4S)-2,5-dibenzyl-2,5-diazabicyclo[2.2.1]heptane | Toluene | 0 | 92 | 65 (S) |
Table 1: Representative results for the enantioselective addition of diethylzinc to benzaldehyde using chiral diazabicyclo[2.2.1]heptane ligands.
Causality Behind Experimental Choices
-
Anhydrous Conditions: Organozinc and titanium alkoxide reagents are extremely sensitive to moisture. The use of oven-dried glassware and an inert atmosphere is crucial to prevent the decomposition of these reagents and ensure reproducibility.
-
In Situ Catalyst Formation: The pre-incubation of the chiral ligand with Ti(OiPr)₄ allows for the formation of a well-defined, catalytically active complex before the introduction of the substrates.
-
Low Temperature: Conducting the reaction at 0 °C or lower generally enhances enantioselectivity by reducing the thermal energy of the system, which can lead to non-selective reaction pathways.
-
Slow Addition of Diethylzinc: This helps to control the reaction rate and temperature, preventing potential side reactions and improving selectivity.
Conclusion
The 2-azabicyclo[2.2.1]heptane scaffold represents a valuable platform for the development of novel chiral ligands. While direct applications of 2-ethyl-2-azabicyclo[2.2.1]heptane are yet to be extensively documented, the successful use of its analogs in key asymmetric transformations, such as the enantioselective addition of diethylzinc to aldehydes, underscores its significant potential. The rigid bicyclic structure provides a robust framework for inducing high levels of stereocontrol. The protocols and principles outlined in this guide offer a solid foundation for researchers and drug development professionals to explore the utility of this and related chiral ligands in the synthesis of complex, enantiomerically pure molecules. Further research into the synthesis and application of a wider range of N-substituted 2-azabicyclo[2.2.1]heptane derivatives is warranted and expected to yield new and efficient catalytic systems.
References
- González-Olvera, R., Demare, P., & Juaristi, E. (2008). Application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. Arkivoc, 2008(15), 1-12.
-
MDPI. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Retrieved from [Link]
-
RSC Publishing. (2004). New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Mendeleev Communications, 14(5), 211-212. Available at: [Link]
Sources
The 2-Ethyl-2-azabicyclo[2.2.1]heptane Scaffold: A Conformationally-Restricted Motif for Modulating Cholinergic and Other Receptors
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
The 2-azabicyclo[2.2.1]heptane framework represents a privileged scaffold in medicinal chemistry, prized for its rigid, bicyclic structure that presents substituents in well-defined spatial orientations. This conformational constraint is instrumental in achieving high-affinity and selective interactions with a variety of biological targets. The N-ethyl substitution on this scaffold, creating 2-ethyl-2-azabicyclo[2.2.1]heptane, offers a specific modification point to fine-tune the pharmacological properties of resulting drug candidates. This technical guide provides an in-depth exploration of the synthesis, biological applications, and experimental protocols associated with the 2-ethyl-2-azabicyclo[2.2.1]heptane scaffold, with a particular focus on its role in the discovery of novel modulators for nicotinic and muscarinic acetylcholine receptors, among other targets.
Introduction: The Significance of the Rigid Scaffold
The 2-azabicyclo[2.2.1]heptane moiety has garnered significant attention in drug discovery due to its structural rigidity. Unlike more flexible aliphatic or cyclic amines, this bicyclic system limits the number of accessible conformations, which can lead to a more favorable entropic profile upon binding to a biological target. This often translates to higher affinity and selectivity. The nitrogen atom at the 2-position serves as a key handle for synthetic elaboration, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). The ethyl group, in the case of 2-ethyl-2-azabicyclo[2.2.1]heptane, provides a balance of lipophilicity and size that can influence receptor interactions and pharmacokinetic properties.
Derivatives of the broader 2-azabicyclo[2.2.1]heptane scaffold have demonstrated a wide range of biological activities, including the inhibition of Dipeptidyl Peptidase-4 (DPP-4) and cytotoxic effects against cancer cells.[1] However, a predominant area of investigation for this scaffold has been in the modulation of cholinergic neurotransmission.
Synthetic Strategies for the 2-Ethyl-2-azabicyclo[2.2.1]heptane Core
The synthesis of the 2-ethyl-2-azabicyclo[2.2.1]heptane scaffold can be approached in two main stages: the construction of the parent bicyclic amine and the subsequent N-ethylation.
Synthesis of the 2-Azabicyclo[2.2.1]heptane Core
Several methods have been developed for the synthesis of the 2-azabicyclo[2.2.1]heptane ring system. A common and effective approach involves a Diels-Alder reaction. For instance, a cycloaddition/rearrangement approach can be employed, starting from cyclopentadiene.[2] More recent methods include palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct oxygenated 2-azabicyclo[2.2.1]heptanes, which can then be further modified.
A generalized synthetic workflow for obtaining the core scaffold is depicted below:
Caption: Generalized workflow for the synthesis of the 2-azabicyclo[2.2.1]heptane scaffold.
Protocol: N-Ethylation of 2-Azabicyclo[2.2.1]heptane
The introduction of the ethyl group onto the nitrogen of the 2-azabicyclo[2.2.1]heptane core is a standard N-alkylation reaction. The choice of the ethylating agent and reaction conditions can be optimized to achieve high yields.
Objective: To synthesize 2-ethyl-2-azabicyclo[2.2.1]heptane from the parent secondary amine.
Materials:
-
2-Azabicyclo[2.2.1]heptane
-
Ethyl iodide or Ethyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂), for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-azabicyclo[2.2.1]heptane (1.0 eq) in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq) to the stirred solution.
-
Slowly add ethyl iodide or ethyl bromide (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 2-ethyl-2-azabicyclo[2.2.1]heptane.
Rationale for Experimental Choices:
-
Potassium Carbonate: Acts as a base to neutralize the hydrohalic acid (HI or HBr) byproduct of the Sₙ2 reaction, driving the equilibrium towards the product.
-
Anhydrous Conditions: Prevents the hydrolysis of the ethylating agent and side reactions.
-
Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Aqueous Workup: Removes any remaining inorganic salts and water-soluble impurities.
-
Column Chromatography: A standard method for purifying organic compounds based on their polarity.
Biological Applications in Drug Discovery
The 2-ethyl-2-azabicyclo[2.2.1]heptane scaffold is a valuable starting point for the development of ligands targeting various receptors, most notably the muscarinic and nicotinic acetylcholine receptors.
Muscarinic Acetylcholine Receptor (mAChR) Ligands
Muscarinic receptors are G-protein coupled receptors that mediate the effects of acetylcholine in the central and peripheral nervous systems. They are implicated in a wide range of physiological processes, and their modulation is a therapeutic strategy for various diseases. Studies have shown that derivatives of 2-alkyl-2-azabicyclo[2.2.1]heptane can act as muscarinic antagonists.[3] For example, ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol have been synthesized and evaluated for their muscarinic receptor activity.[3] The potency of these antagonists was found to be dependent on the stereochemistry of the ester substituent.[3] While specific data for N-ethyl derivatives is limited, it is plausible that the 2-ethyl-2-azabicyclo[2.2.1]heptane scaffold can be elaborated to produce potent and selective mAChR modulators.
Signaling Pathway of Muscarinic Acetylcholine Receptors (M1, M3, M5 and M2, M4):
Caption: Signaling pathways of Gq-coupled (M1, M3, M5) and Gi-coupled (M2, M4) muscarinic acetylcholine receptors.
Nicotinic Acetylcholine Receptor (nAChR) Ligands
Nicotinic receptors are ligand-gated ion channels that are also activated by acetylcholine. They are crucial for synaptic transmission in the central and peripheral nervous systems. The 2-azabicyclo[2.2.1]heptane scaffold is a core component of epibatidine, a potent nAChR agonist. While epibatidine itself is too toxic for therapeutic use, its derivatives have been extensively studied to develop safer and more selective nAChR ligands. The N-substituent on the related 7-azabicyclo[2.2.1]heptane scaffold has been shown to be critical for binding affinity and selectivity at different nAChR subtypes. For instance, N-arylalkyl-7-azabicyclo[2.2.1]heptanes have been synthesized and evaluated as potent nAChR ligands.[4] It is therefore highly probable that derivatives of 2-ethyl-2-azabicyclo[2.2.1]heptane could also serve as valuable modulators of nAChRs.
Quantitative Data for Related Azabicyclo[2.2.1]heptane Derivatives:
| Compound/Derivative | Target | Assay Type | Activity | Reference |
| Neogliptin (contains 2-azabicyclo[2.2.1]heptane) | DPP-4 | In vitro enzymatic assay | IC₅₀ = 16.8 ± 2.2 nM | [1] |
| 5-endo-2,2-diphenylpropionate of 2-methyl-2-azabicyclo[2.2.1]heptan-5-ol | Muscarinic Receptors | Radioligand binding | Kᵢ = 0.423 - 1.18 nM | [3] |
| N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane | Nicotinic Receptors | Radioligand binding ([³H]cytisine) | Kᵢ = 98 nM | [4] |
Experimental Protocols for Biological Evaluation
To assess the potential of novel 2-ethyl-2-azabicyclo[2.2.1]heptane derivatives as drug candidates, a series of in vitro biological assays are essential.
Protocol: Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Kᵢ) of test compounds for muscarinic acetylcholine receptors.
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO or HEK293 cells)
-
[³H]-N-methylscopolamine ([³H]-NMS) or [³H]-QNB as the radioligand
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Atropine or another high-affinity muscarinic antagonist for determining non-specific binding
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, [³H]-NMS (at a concentration close to its Kₑ), and either the test compound, buffer (for total binding), or a high concentration of atropine (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Caption: General workflow for a radioligand binding assay.
Protocol: MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic potential of test compounds on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.[1]
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Determine the IC₅₀ value (the concentration of the test compound that reduces cell viability by 50%).
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on 2-ethyl-2-azabicyclo[2.2.1]heptane are not abundant, some general principles can be inferred from related scaffolds.
-
N-Substitution: The nature of the substituent on the nitrogen atom of the azabicyclo[2.2.1]heptane ring is a critical determinant of biological activity. For the related 7-azabicyclo[2.2.1]heptane scaffold, N-arylalkyl groups have been shown to confer selectivity for the σ₂ receptor subtype, while also being important for affinity at nAChRs. The ethyl group in 2-ethyl-2-azabicyclo[2.2.1]heptane provides a starting point for exploring the impact of small alkyl substituents on receptor binding.
-
Stereochemistry: The rigid nature of the bicyclic scaffold means that the stereochemistry of other substituents has a profound impact on biological activity. For muscarinic antagonists based on the 2-azabicyclo[2.2.1]heptane core, the potency was highly dependent on the endo or exo orientation of an ester group.[3]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the N-ethyl group and other substituents, will affect its pharmacokinetic properties, such as cell permeability and brain penetration.
Caption: Key structural elements influencing the biological activity of 2-ethyl-2-azabicyclo[2.2.1]heptane derivatives.
Conclusion and Future Directions
The 2-ethyl-2-azabicyclo[2.2.1]heptane scaffold is a promising starting point for the design of novel therapeutic agents. Its rigid structure provides a well-defined platform for the spatial arrangement of functional groups, which is crucial for achieving high-affinity and selective interactions with biological targets. While much of the current knowledge is extrapolated from the broader class of 2-azabicyclo[2.2.1]heptane derivatives, the available data strongly suggest that this scaffold is particularly well-suited for the development of modulators of muscarinic and nicotinic acetylcholine receptors.
Future research should focus on the systematic exploration of the SAR of 2-ethyl-2-azabicyclo[2.2.1]heptane derivatives by synthesizing and evaluating a library of compounds with diverse substituents at other positions on the bicyclic ring. Direct comparative studies with other N-alkyl and N-aryl analogs would provide valuable insights into the specific contribution of the N-ethyl group to the pharmacological profile. The detailed protocols provided in this guide offer a solid foundation for researchers to undertake such investigations and unlock the full potential of this versatile scaffold in drug discovery.
References
-
Kuk, J., et al. (1996). Synthesis and muscarinic receptor activity of ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol. Journal of Medicinal Chemistry, 39(13), 2549-2555. Retrieved from [Link]
-
Makhsumova, A. S., et al. (2002). Synthesis and biological evaluation at nicotinic acetylcholine receptors of N-arylalkyl- and N-aryl-7-azabicyclo[2.2.1]heptanes. Journal of Medicinal Chemistry, 45(14), 3042-3048. Retrieved from [Link]
-
Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: chemical profile of a versatile synthetic building block and its impact on the development of therapeutics. Chemical Reviews, 112(8), 4642-4686. Retrieved from [Link]
-
Liang, F., et al. (1997). Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo-[2.2.1]heptane: a new positron emission tomography ligand for nicotinic receptors. Journal of Medicinal Chemistry, 40(15), 2293-2295. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-2-azabicyclo[2.2.1]heptan-6-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Gao, Y., et al. (2025). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Organic Letters, 27(23), 6794-6799. Retrieved from [Link]
-
Showell, G. A., et al. (1992). Synthesis and in vitro biological profile of all four isomers of the potent muscarinic agonist 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane. Journal of Medicinal Chemistry, 35(5), 911-916. Retrieved from [Link]
-
Ambast, P. K., et al. (2026). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. Retrieved from [Link]
-
Malpass, J. R., et al. (2000). 6-Substituted 2-azabicyclo[2.2.1]hept-5-enes by nitrogen-directed radical rearrangement: synthesis of an epibatidine analogue with high binding affinity at the nicotinic acetylcholine receptor. Chemical Communications, (1), 49-50. Retrieved from [Link]
-
PubChem. (n.d.). 2-ethyl-2-azabicyclo(2.2.1)heptane. PubChem. Retrieved from [Link]
-
Matsumoto, K., et al. (2012). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Bioorganic & Medicinal Chemistry Letters, 22(12), 4043-4047. Retrieved from [Link]
-
Birdsall, N. J. M., et al. (2023). Acetylcholine receptors (muscarinic). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
Jones, P. G. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 143. Retrieved from [Link]
-
Valette, H., et al. (2006). [18F]Fluoro-3'-phenyl-pyridin-5'-yl)-7-azabicyclo[2.2.1]heptane. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and muscarinic receptor activity of ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation at nicotinic acetylcholine receptors of N-arylalkyl- and N-aryl-7-azabicyclo[2.2.1]heptanes - PubMed [pubmed.ncbi.nlm.nih.gov]
handling volatile bicyclic amines in organic synthesis
Application Note: Strategies for Handling, Isolation, and Purification of Volatile Bicyclic Amines in Organic Synthesis
Core Directive & Scope
Objective: To provide a robust, failure-proof framework for the synthesis, isolation, and handling of volatile bicyclic amines (e.g., quinuclidines, tropanes, azabicycloalkanes). These scaffolds are critical bioisosteres in medicinal chemistry but present unique challenges: high volatility, extreme hygroscopicity, and lack of UV chromophores.
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
The Technical Challenge: Why Standard Workups Fail
Volatile bicyclic amines often possess boiling points close to common extraction solvents and high pKa values (typically 10–11). Standard "rotavap to dryness" protocols result in massive yield loss due to sublimation or co-evaporation. Furthermore, their electron-rich nitrogen avidly reacts with atmospheric CO₂ to form carbamates or carbonates, often mistaken for "decomposition."
Key Physical Properties:
-
Volatility: High vapor pressure allows loss even at ambient pressure/temperature.
-
Basicity: High pKa makes them "sticky" on silica and prone to forming "greases" rather than crystals.
-
Detection: Lack of conjugation often renders them invisible to UV detection (254 nm).
Detection & Monitoring Strategies
Since standard UV-LCMS is often unreliable for these non-chromophoric amines, alternative detection methods are required.
A. Thin Layer Chromatography (TLC) Visualization Do not rely on UV. Use specific stains:
-
Ninhydrin: Excellent for primary/secondary amines (Pink/Red spots).
-
Dragendorff’s Reagent: Specific for tertiary amines/alkaloids (Orange spots on yellow background).
-
Iodine Chamber: Universal but transient (Brown spots).
-
KMnO₄ (Basic): Oxidizes the amine (Yellow/Brown spots).
B. Instrumental Monitoring
-
GC-MS: The gold standard for volatile amines. It detects the free base directly without ionization suppression issues common in LCMS.
-
CAD (Charged Aerosol Detection): For LC systems, if GC is unavailable.
Isolation Protocols
Protocol A: The "Catch and Release" (SCX Chromatography)
Best for: Small scale (<1g), purification from non-basic impurities, and preventing volatility loss.
Principle: Strong Cation Exchange (SCX) resins (sulfonic acid functionalized silica) chemically bind the amine, allowing neutral impurities to be washed away. The amine is then released using a volatile base.
Workflow Diagram:
Caption: SCX "Catch and Release" workflow minimizing free-base exposure.
Step-by-Step Procedure:
-
Conditioning: Flush SCX cartridge with MeOH (2 column volumes).
-
Loading: Dissolve crude residue in minimal MeOH or DCM. Load onto cartridge.
-
Washing: Flush with MeOH (3-5 column volumes). Result: Neutral/acidic impurities are removed; amine remains bound.
-
Elution: Flush with 2.0 M NH₃ in MeOH . Collect fractions.
-
Isolation: Concentrate the ammoniacal fractions on a rotary evaporator at low vacuum (not <100 mbar) and low bath temperature (<30°C) .
-
Critical: Do not evaporate to dryness. Stop when volume is low (~1-2 mL).
-
-
Stabilization: Immediately add 1M HCl in Et₂O or Dioxane to the concentrated residue to form the non-volatile salt.
Protocol B: The "In-Situ" Salt Formation (Solvent Switch)
Best for: Scale-up (>1g), avoiding isolation of the volatile free base entirely.
Principle: Extract the amine into an organic solvent, dry, and precipitate the salt directly without ever concentrating the free base.
-
Extraction: Perform standard workup (Basify aqueous layer -> Extract into Et₂O or MTBE).
-
Note: Avoid DCM if possible; it can react with highly nucleophilic bicyclic amines to form quaternary ammonium salts over time.
-
-
Salt Formation:
-
Place the filtrate (containing volatile free base) in a flask with stirring.
-
Dropwise add HCl (4M in Dioxane) or HCl (2M in Et₂O) .
-
The amine hydrochloride will precipitate immediately.
-
-
Isolation: Filter the solid salt. Wash with fresh Et₂O. Dry under vacuum.
-
Result: Quantitative recovery without volatility losses.
-
Comparative Physical Data of Common Bicyclic Amines
Understanding the pKa and boiling point is crucial for selecting the right solvent and handling temperature.
| Compound | Structure Type | Boiling Point (°C) | pKa (Conjugate Acid) | Handling Risk |
| Quinuclidine | 1-azabicyclo[2.2.2]octane | 140°C (sublimes) | 11.0 | High (Sublimation) |
| Tropane | 8-methyl-8-azabicyclo[3.2.1]octane | 167°C | 10.8 | Moderate |
| DABCO | 1,4-diazabicyclo[2.2.2]octane | 174°C (sublimes) | 8.8 / 3.0 | High (Hygroscopic) |
| Granatane | 9-methyl-9-azabicyclo[3.3.1]nonane | ~170°C | 10.5 | Moderate |
| 3-Azabicyclo[3.1.0]hexane | Fused pyrrolidine/cyclopropane | 118-120°C | ~9.5 | Extreme (Very Volatile) |
Storage and Stability
-
Free Bases: Store only for short periods. Must be kept at -20°C under Argon/Nitrogen. They will absorb CO₂ from air to form solid carbonates (white crust) which can be mistaken for the product.
-
Salts (HCl, Oxalate, TFA): Stable at room temperature. Hygroscopic salts should be stored in a desiccator.
Troubleshooting "Disappearing" Product: If your yield is 0% after rotavap:
-
Check the receiver flask solvent (the amine likely distilled over).
-
Check the pH of the aqueous layer (was it basic enough? pKa 11 means you need pH >13).
-
Did you use high vacuum? (Volatile amines sublime under high vac).
References
-
Biotage . (2012).[3][4] ISOLUTE® SCX-2: Strong Cation Exchange Sorbent for the Extraction of Basic Drugs from Biological Fluids. Application Note. Link
-
Teledyne ISCO . (2012).[3] Purification of High pKa Organic Compounds with RediSep® SCX Column. Chromatography Application Note AN39. Link
-
Organic Syntheses . (1939). Quinuclidine.[4][5][6] Org. Synth. 19, 78; Coll. Vol. 2, 543. (Classic reference on volatility/sublimation). Link
-
Sigma-Aldrich . (2024). Fundamental Properties of Quinuclidine and Derivatives. Technical Information. Link
-
Reich, H. J. (2024). pKa Data Compilation. University of Wisconsin-Madison. (Authoritative source for amine pKa values). Link
Sources
Troubleshooting & Optimization
improving yield of 2-ethyl-2-azabicyclo[2.2.1]heptane synthesis
Technical Support Center: 2-Ethyl-2-azabicyclo[2.2.1]heptane Synthesis
Current Status: System Operational Ticket ID: #AZA-221-ETH Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Core Directive & System Architecture
You are encountering yield issues with 2-ethyl-2-azabicyclo[2.2.1]heptane . This is a strained, bridged bicyclic amine. The high ring strain (approx. 60 kcal/mol) and the volatility of the free base make this a non-trivial synthesis.
Most users experience failure at two critical nodes:
-
The "Disappearing Product" Phenomenon: The free amine is highly volatile and water-soluble, leading to massive losses during aqueous workup or concentration.
-
The "Over-Alkylation" Trap: Direct ethylation often leads to quaternary ammonium salts rather than the desired tertiary amine.
This guide replaces standard textbook protocols with field-hardened industrial workflows designed for retention and purity.
Recommended Synthetic Workflow (The "Vince" Route)
We recommend starting from the commercially available Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).[1] This pathway offers the highest stereocontrol and scalability.
Figure 1: Optimized synthetic workflow avoiding direct alkylation and prioritizing intermediate stability.
Troubleshooting & Diagnostics (Q&A)
Phase 1: Lactam Reduction (The "Critical Loss Point")
Q: I reduced the saturated lactam with LiAlH₄, but after the Fieser workup, my yield is <30%. Where did it go?
A: Your product is likely trapped in the aluminum salts or lost to evaporation. The 2-azabicyclo[2.2.1]heptane core is compact and lipophilic but the free amine is surprisingly water-soluble and volatile.
-
The Failure Mode: Standard Fieser workup (Water/15% NaOH/Water) creates a granular precipitate. However, bridged amines coordinate strongly to aluminum species, getting trapped in the "filter cake." Furthermore, if you used a rotary evaporator without a salt formation step, the amine likely co-evaporated with the solvent.
-
The Fix (Rochelle's Salt Method):
-
Quench the LiAlH₄ reaction with saturated aqueous Rochelle’s salt (Potassium Sodium Tartrate) .
-
Stir vigorously for 2–4 hours until two clear layers form. This breaks the Aluminum-Amine chelation complex [1].
-
Do NOT concentrate to dryness. Extract into Et₂O or DCM, dry over Na₂SO₄, and immediately proceed to Step 3 or convert to an HCl salt for storage.
-
Q: Can I use Borane (BH₃-THF) instead of LiAlH₄? A: Yes, and it is often preferred for purity. BH₃ reduces lactams efficiently. However, the resulting amine-borane complex is incredibly stable.
-
Protocol Adjustment: After the reaction, you must reflux with MeOH/HCl or an amine scavenger (like TMEDA) to break the B-N bond [2]. Failure to do this results in no isolation of the free amine.
Phase 2: Ethylation (The Selectivity Issue)
Q: I used Ethyl Iodide (EtI) and K₂CO₃, but I see two spots on TLC. One is the starting material, the other is quaternary. A: Direct alkylation is uncontrolled for this scaffold. The bridgehead nitrogen in the [2.2.1] system is less sterically hindered than it appears, making it prone to over-alkylation (quaternization) before the starting material is consumed.
-
The Fix (Reductive Amination): Switch to Acetaldehyde and Sodium Triacetoxyborohydride (STAB) .
-
Mechanism:[2][3][4] Acetaldehyde forms the iminium ion. STAB is a mild hydride donor that reduces the iminium ion to the ethyl amine but is too weak to reduce the aldehyde or the ketone rapidly, preventing side reactions [3].
-
Protocol: Mix Amine (1.0 eq) + Acetaldehyde (1.1 eq) in DCE (Dichloroethane). Stir 30 min. Add STAB (1.5 eq). Stir 2-4h. This guarantees mono-ethylation.
-
Optimization Protocols (The "Patch Notes")
Protocol A: Handling the Volatile Amine Intermediate
Stop isolating the free base. The free amine (2-azabicyclo[2.2.1]heptane) boils at approx. 118-120°C, but it sublimes/evaporates easily with solvent.
| Method | Yield Risk | Purity | Recommendation |
| Rotovap to dryness | High (Product loss) | Low | NEVER |
| HCl Salt Formation | Low | High | Standard |
| Telescoping | Lowest | Medium | Expert |
The "Telescoping" Strategy: After the LiAlH₄ reduction and Rochelle's salt workup, dry the organic layer (DCM/Ether). Do not evaporate. Determine concentration via NMR (using an internal standard like mesitylene). Add the Acetaldehyde and reducing agent directly to this solution. This avoids the isolation step entirely.
Protocol B: Purification of the Final Ethyl Derivative
The final product, N-ethyl-2-azabicyclo[2.2.1]heptane, is an oil. Column chromatography on silica is difficult because amines streak (tail) due to interaction with acidic silanols.
-
Pre-treat Silica: Flush the column with 1% Triethylamine (Et₃N) in Hexane before loading your sample. This neutralizes the acidic sites.
-
Eluent: Use DCM:MeOH:NH₄OH (90:9:1). The ammonium hydroxide competes for the silica sites, sharpening your peaks.
-
Distillation: For >5g scales, Kugelrohr distillation is superior to chromatography.
Logic & Diagnostic Flowchart
Use this decision tree to diagnose yield failures in your current batch.
Figure 2: Diagnostic logic tree for identifying yield loss mechanisms.
References
-
Vince, R. , & Hua, M. (1990). Synthesis and conformation of 2-azabicyclo[2.2.1]heptane derivatives. Journal of Medicinal Chemistry, 33(1), 17-21.
-
Brown, H. C. , & Choi, Y. M. (1982). Selective reductions. 29. A simple technique to achieve enhanced selectivity in the reduction of carboxylic acids with borane-dimethyl sulfide. Synthesis, 1982(07), 573-574.
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
Sources
Technical Support Center: Separation of Endo and Exo Isomers of 2-Azabicyclo[2.2.1]heptane Derivatives
Welcome to the technical support center for the resolution of 2-azabicyclo[2.2.1]heptane diastereomers. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of separating endo and exo isomers within this valuable structural class. The rigid bicyclic framework of these compounds makes them crucial scaffolds in drug discovery, but this same rigidity presents unique purification challenges.
This document moves beyond simple protocols to explain the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your separations effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in separating endo and exo isomers of 2-azabicyclo[2.2.1]heptane derivatives?
A1: The primary difficulty lies in their similar physicochemical properties. As diastereomers, endo and exo isomers often have very close polarity and molecular weight. This results in similar solubility profiles and weak differential interactions with standard chromatographic stationary phases, frequently leading to co-elution or poor resolution.[1]
Q2: Which analytical technique is the most definitive for identifying and distinguishing between the separated endo and exo isomers?
A2: Unambiguously, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method.[1][2] The rigid, conformationally restricted nature of the bicyclo[2.2.1]heptane system means that the spatial orientation of substituents in the endo versus exo position creates highly diagnostic differences in the ¹H NMR spectrum. Key indicators include the chemical shifts and, most importantly, the coupling constants (J-values) of the bridgehead protons and the protons on the carbon bearing the substituent.[3] For absolute configuration, X-ray crystallography is the gold standard, should you obtain suitable crystals.[4][5]
Q3: Is crystallization a viable method for separating these isomers?
A3: Yes, crystallization can be a highly effective, and often scalable, alternative to chromatography. The success of this technique relies on the differential solubility of the diastereomers.[6][7] Direct fractional crystallization of the isomer mixture may work if one isomer is significantly less soluble or crystallizes more readily. A more robust strategy involves converting the racemic amine mixture into diastereomeric salts using a chiral acid (e.g., tartaric acid, mandelic acid). These salts have distinct physical properties and can often be separated by selective crystallization.[7][8]
Q4: My primary goal is to resolve the enantiomers of a specific isomer (e.g., the pure exo isomer). What is the best strategy after I've separated it from the endo form?
A4: Once you have the pure diastereomer (e.g., racemic exo), you are facing an enantiomeric separation. The most common strategies are:
-
Chiral Chromatography: Using a chiral stationary phase (CSP) in an HPLC system is a direct and powerful method. Cyclodextrin-based columns are often effective for this class of compounds.[9][10]
-
Diastereomeric Derivatization: React the racemic amine with a chiral derivatizing agent to form a new pair of diastereomers. These can then be separated on standard, achiral silica gel.[6][11][12] After separation, the chiral auxiliary is cleaved to yield the pure enantiomers.
Troubleshooting Guide: Tackling Common Separation Issues
Q5: My endo and exo isomers are co-eluting during flash column chromatography on silica gel. What are my options?
A5: This is the most common issue encountered. Co-elution indicates that the selectivity of your system is insufficient. A systematic approach to optimization is required.
Caption: Logical workflow for assigning endo/exo stereochemistry using NMR.
Experimental Protocols
Protocol 1: High-Resolution Separation by Flash Column Chromatography
This protocol details a robust method for separating a challenging endo/exo isomer mixture.
Methodology:
-
Column Selection & Packing:
-
Select a long, narrow glass column. For a 500 mg sample, a column with a 2 cm diameter and 40 cm length is a good starting point.
-
Prepare a slurry of silica gel (40-63 µm) in 100% hexanes.
-
Wet-pack the column by pouring the slurry and allowing it to settle, ensuring no air bubbles are trapped. Drain the solvent until it is just level with the top of the silica bed. [1]2. Sample Preparation (Dry Loading):
-
Dissolve 500 mg of the crude isomer mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add ~1-2 g of silica gel to this solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained. [1]3. Column Loading:
-
Carefully add the silica gel with the adsorbed sample to the top of the prepared column, creating a thin, level band.
-
Gently add a thin layer of sand (~0.5 cm) on top of the sample layer to prevent disturbance during solvent addition. [1]4. Elution:
-
Carefully add the initial mobile phase (e.g., 1% ethyl acetate in hexanes).
-
Apply gentle pressure and begin collecting fractions immediately.
-
Employ a very shallow gradient. For example, elute with 200 mL of 1% EtOAc/Hex, followed by 200 mL of 2% EtOAc/Hex, then 200 mL of 3%, and so on. The less polar isomer (often the exo) is expected to elute first. [1]5. Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) using a slightly more polar solvent system than your elution start point to ensure good spot separation.
-
Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.
-
Protocol 2: Characterization by ¹H NMR Spectroscopy
This protocol outlines the steps to confirm the identity and purity of your separated isomers.
Methodology:
-
Sample Preparation:
-
Prepare NMR samples by dissolving 5-10 mg of each purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved. [1]2. ¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum for each isomer on a high-field spectrometer (≥400 MHz is recommended for better signal dispersion).
-
Pay close attention to the region between 1.0 and 4.0 ppm, which corresponds to the protons on the bicyclic framework.
-
Ensure the resolution is high enough to accurately measure coupling constants.
-
-
Spectral Analysis:
-
Identify the bridgehead protons (H1 and H4).
-
Locate the proton on the carbon bearing the substituent (e.g., H2).
-
Measure the coupling constant between the bridgehead proton and the adjacent H2 proton. A small J-value (~0-2 Hz) is indicative of the exo isomer, while a larger J-value (~4-6 Hz) suggests the endo isomer. [3]4. 2D NMR (Optional but Recommended):
-
If the 1D spectra are complex or ambiguous, perform a COSY experiment to confirm which protons are coupled to each other.
-
A NOESY experiment can show through-space correlations, providing definitive proof of stereochemistry (e.g., a NOE between an endo proton at C2 and the C7-bridge protons). [1]
-
References
- Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes.Chemical Communications (RSC Publishing).
- Synthesis and biological evaluation of 2.3-diazabicyclo[2.2.1]heptane derivatives as prostaglandin endoperoxide analogs.PubMed.
- Method of separating stereoisomers of dicarboxylic acid having norbornene or norbornane structure, or derivative thereof.Google Patents.
- 2 Synthesis 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach.ResearchGate.
- Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts.UCLA – Chemistry and Biochemistry.
- Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.Google Patents.
- Technical Support Center: Separation of Exo and Endo Isomers of Dibicyclo[2.2.1]hept-2-ylmethanone.Benchchem.
- 7-azabicyclo[2.2.1]-heptane and -heptene derivatives as cholinergic receptor ligands.Google Patents.
- Comparative study on separation of diastereomers by HPLC.ResearchGate.
- Chiral 2-azabicycloalkanes bearing 1,2,3-triazole, thiourea, and ebselen moieties - Synthesis and biological activity.PubMed.
- Liquid chromatographic separation of diastereomers and structural isomers on cyclodextrin-bonded phases.ACS Publications.
- 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization.ChemRxiv.
- Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts.UCLA – Chemistry and Biochemistry.
- CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW).Journal of Chemical Technology and Metallurgy.
- Separation of Enantiomers by Preferential Crystallization: Mathematical Modeling of a Coupled Crystallizer Configuration.ResearchGate.
- Enantiomeric separation in pharmaceutical analysis.Journal of Chemical and Pharmaceutical Research.
- Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.Oxford Instruments.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.PMC.
- Guide for crystallization.
- Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives by Transformation of Tropinone.ResearchGate.
- 19.3: Separation or Resolution of Enantiomers.Chemistry LibreTexts.
- Gas-liquid chromatographic separation of diastereoisomeric amides of racemic cyclic amines.ACS Publications.
- 2-azabicyclo[3.2.0]heptan-3-ones.Semantic Scholar.
- Synthesis and stereochemical assignment of exo- and endo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol.PubMed.
- endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control.Journal of Chemical Education.
- The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues.PMC.
- 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. public.websites.umich.edu [public.websites.umich.edu]
- 4. Synthesis and stereochemical assignment of exo- and endo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 6. jocpr.com [jocpr.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US7700802B2 - Method of separating stereoisomers of dicarboxylic acid having norbornene or norbornane structure, or derivative thereof - Google Patents [patents.google.com]
- 9. US6255490B1 - 7-azabicyclo[2.2.1]-heptane and -heptene derivatives as cholinergic receptor ligands - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-Ethyl-2-azabicyclo[2.2.1]heptane Free Base
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-ethyl-2-azabicyclo[2.2.1]heptane free base. Due to the limited availability of specific public stability data for this compound, this document synthesizes best practices from general organic chemistry principles and the handling of analogous bicyclic tertiary amines. The protocols and advice provided herein are intended as a robust starting point and should be adapted and validated within your specific experimental context.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of 2-ethyl-2-azabicyclo[2.2.1]heptane free base.
Question 1: I've noticed a color change in my sample, from colorless/pale yellow to a darker yellow or brown. What does this indicate and is the material still usable?
Answer: A progressive color change is a primary indicator of potential degradation. Tertiary amines, especially when exposed to air and light, can undergo oxidation. The N-oxide is a potential degradation product, and further reactions can lead to the formation of colored polymeric impurities.
-
Causality: The lone pair of electrons on the nitrogen atom is susceptible to oxidation. This process can be accelerated by exposure to atmospheric oxygen, UV light, and trace metal impurities.
-
Recommended Action:
-
Assess Purity: Do not assume the material is unusable. The first step is to quantify the extent of degradation. Use an appropriate analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the purity of the sample. A protocol for this is provided in the "Experimental Protocols" section.
-
Decision on Use: If the purity remains high (e.g., >98%) and the impurities are identified and deemed non-interfering for your specific application, you may be able to proceed. However, for sensitive applications such as catalysis or pharmaceutical development, using a freshly purified or new batch is strongly recommended.
-
Future Prevention: Review your storage and handling procedures. Ensure the compound is stored under an inert atmosphere (Argon or Nitrogen), protected from light, and at the recommended temperature.
-
Question 2: My assay results are inconsistent, showing lower than expected activity or yield. Could this be related to the stability of the 2-ethyl-2-azabicyclo[2.2.1]heptane free base?
Answer: Yes, inconsistent experimental results are a common symptom of reagent degradation. The free base is a nucleophile and a base; any degradation will reduce the concentration of the active species and introduce impurities that could interfere with your reaction.
-
Potential Causes:
-
Degradation: As discussed, oxidation or reaction with atmospheric CO2 and moisture can lower the effective concentration of the free base. Amines can react with CO2 to form carbamates.
-
Hygroscopicity: The compound may have absorbed atmospheric moisture, diluting it and potentially introducing water into a moisture-sensitive reaction.
-
Improper Handling: Frequent temperature cycling from cold storage to room temperature can increase the risk of moisture condensation inside the container.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent results.
Question 3: I observed a white precipitate forming in my solution of the free base in a non-polar aprotic solvent. What could be the cause?
Answer: The formation of a white precipitate in a solution of a tertiary amine is often due to a reaction with atmospheric carbon dioxide.
-
Mechanism: Tertiary amines can react with CO2, often in the presence of trace water, to form bicarbonate or carbamate salts, which may be insoluble in non-polar solvents.
-
Recommended Action:
-
Inert Atmosphere: This indicates that your handling technique may not be sufficiently inert. Ensure that solvents are thoroughly degassed and that all transfers are conducted under a positive pressure of an inert gas like Argon or Nitrogen.
-
Solubility Check: Confirm the solubility of your compound in the chosen solvent at the concentration you are using. While less likely for this specific issue, it's a fundamental parameter to verify.
-
Filtration: If you must use the solution, you can attempt to filter the precipitate under inert conditions. However, be aware that this means the concentration of your free base solution is now lower than intended. Re-quantification is advised.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for long-term stability of 2-ethyl-2-azabicyclo[2.2.1]heptane free base?
A1: For optimal long-term stability, the compound should be stored under a multi-barrier system to protect it from air, moisture, and light. General guidelines for handling air-sensitive reagents are highly applicable here.
| Parameter | Condition | Rationale |
| Temperature | 2-8 °C | Reduces the rate of potential degradation reactions. Avoid freezing unless the compound's properties at low temperatures are known, as this can cause moisture to crystallize. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric CO2 and moisture. Argon is denser than air and can provide a better blanket. |
| Light | Amber Vial / Store in Dark | Protects against photolytic degradation pathways. |
| Container | Borosilicate glass vial with a PTFE-lined cap | Ensures an inert storage surface and a tight seal to prevent atmospheric exchange. |
Q2: How should I handle the compound for routine experimental use?
A2: Proper handling is critical to maintaining the integrity of the compound.
-
Equilibration: Allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture on the cold compound.
-
Inert Technique: Use a Schlenk line or a glovebox for all transfers. If these are not available, use a technique where a positive pressure of inert gas is maintained in the vial via a needle and balloon.
-
Aliquoting: For frequently used materials, it is best practice to aliquot the compound into smaller, single-use vials. This minimizes the exposure of the main stock to the atmosphere during repeated access.
Q3: What analytical methods are suitable for assessing the purity and stability of this compound over time?
A3: A stability-indicating method is one that can separate the intact compound from its potential degradation products.
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification of impurities. This is often suitable for volatile amines.
-
High-Performance Liquid Chromatography (HPLC): With a UV or MS detector. A reverse-phase C18 column with a buffered mobile phase (e.g., containing triethylamine or formic acid to improve peak shape for the amine) is a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide a detailed structural confirmation and help identify impurities if they are present in sufficient concentration (>1%).
Part 3: Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of 2-ethyl-2-azabicyclo[2.2.1]heptane free base. Note: This method should be validated for your specific instrument and application.
-
Sample Preparation:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Create a dilution to ~50 µg/mL in the same solvent.
-
-
GC-MS Parameters (Example):
-
Instrument: Agilent GC-MS System (or equivalent)
-
Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm x 0.25 µm
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (Split mode, e.g., 50:1)
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line: 280 °C
-
MS Source: 230 °C
-
MS Quad: 150 °C
-
Scan Range: 40-450 m/z
-
-
Data Analysis:
-
Integrate the peak area for the main compound and all visible impurity peaks.
-
Calculate the purity as a percentage of the total integrated area.
-
Use the mass spectrum of each impurity to propose a potential structure (e.g., look for an M+16 peak which could indicate N-oxide formation).
-
Caption: Workflow for GC-MS purity assessment.
References
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of 2-Ethyl-2-azabicyclo[2.2.1]heptane
Executive Summary
This guide provides an in-depth spectral analysis of 2-ethyl-2-azabicyclo[2.2.1]heptane (also known as
Key Technical Insight: The spectral signature of this molecule is defined by the magnetic non-equivalence induced by the rigid norbornane framework. Unlike flexible aliphatic amines, the 2-azabicyclo[2.2.1]heptane core renders the methylene protons of the
Structural Context & Numbering
To accurately assign the spectrum, one must understand the specific geometry of the 2-azabicyclo[2.2.1]heptane system. The nitrogen atom at position 2 introduces asymmetry, differentiating the bridgehead protons (H1 and H4) and the ethano-bridge protons (endo/exo).
Molecular Geometry & Numbering (Graphviz)
Figure 1: Connectivity and numbering scheme of the 2-azabicyclo[2.2.1]heptane core. Note the distinct environments of C1 (adjacent to N) and C4 (remote).
Detailed Spectral Assignment
The following data synthesizes experimental precedents from the parent amine and
Chemical Shift Table (CDCl₃, 400-600 MHz)
| Proton Position | Type | Chemical Shift ( | Multiplicity | Interpretation | |
| H1 | Bridgehead | 3.05 – 3.20 | Broad Singlet (br s) | - | Deshielded by adjacent Nitrogen. Key diagnostic peak. |
| H3 (exo) | Methylene | 2.80 – 2.95 | ddd | Downfield of H3(endo) due to anisotropy of the lone pair (if inverted). | |
| H3 (endo) | Methylene | 2.15 – 2.30 | ddd | Upfield partner of the C3 pair. | |
| N-CH₂ (Ethyl) | Methylene | 2.40 – 2.65 | Multiplet (dq) | Critical Feature: Often appears as a complex multiplet rather than a clean quartet due to diastereotopicity induced by the chiral backbone. | |
| H4 | Bridgehead | 2.20 – 2.35 | Broad Singlet | - | Aliphatic bridgehead; significantly upfield from H1. |
| H5, H6 | Ethano Bridge | 1.30 – 1.60 | Multiplets | Complex | Overlapping envelope of exo/endo protons. |
| H7a, H7b | Methano Bridge | 1.20 – 1.40 | Broad Doublet | Usually the most shielded ring protons (bridge). | |
| CH₃ (Ethyl) | Methyl | 1.05 – 1.15 | Triplet | Classic terminal methyl triplet. |
Advanced Spectral Features
-
W-Coupling (Long Range): In rigid bicyclic systems, a "W" planar arrangement of bonds allows for long-range coupling (
). Look for broadening or fine splitting (1-2 Hz) on the H7 (syn to N) and H3 (exo) protons. -
Diastereotopic Ethyl Protons: Because the 2-azabicyclo[2.2.1]heptane skeleton is chiral (enantiomeric), the two protons on the ethyl CH₂ group are diastereotopic. At lower fields (300 MHz), this may look like a broadened quartet. At higher fields (600 MHz+), this resolves into a complex ABX₃ system.
Comparative Analysis: Product vs. Alternatives
This section objectively compares the target molecule's spectral profile against its most common "alternatives"—its metabolic precursor (parent amine) and its salt form (drug formulation).
Comparative Shift Data
| Feature | Target: N-Ethyl Derivative | Alt 1: Parent (N-H) | Alt 2: HCl Salt (Protonated) |
| N-Substituent | Triplet (1.0 ppm) + Quartet (2.5 ppm) | Absent (Broad NH singlet ~1.5-2.0 ppm) | Ethyl signals shift downfield ( |
| H1 (Bridgehead) | ~3.10 ppm | ~3.50 - 3.60 ppm | ~4.00 - 4.20 ppm (Strong deshielding by |
| H3 (Methylene) | Distinct Exo/Endo split | Distinct Exo/Endo split | Signals coalesce or shift downfield significantly. |
| Solubility | High in CDCl₃, Low in D₂O | High in CDCl₃ | Low in CDCl₃, High in D₂O/MeOD |
Analytical Logic
-
Differentiation from Parent: The presence of the triplet at 1.05 ppm is the primary confirmation of alkylation. However, incomplete alkylation is best detected by monitoring the H1 bridgehead shift, which moves upfield upon alkylation (secondary
tertiary amine transition). -
Differentiation from Ring-Opening: A common synthetic failure mode is the retro-Diels-Alder or ring opening. If the rigid bicyclic structure breaks, the complex multiplets at 1.3-1.6 ppm (H5/H6) will collapse into simpler aliphatic chains, and the distinct H1/H4 bridgehead differentiation will vanish.
Experimental Protocol (Self-Validating)
To ensure reproducible data that matches the values above, follow this specific protocol.
Sample Preparation Workflow
-
Solvent Selection: Use CDCl₃ (Chloroform-d) neutralized with basic alumina or silver foil.
-
Reasoning: Acidic chloroform (common in aged bottles) will protonate the tertiary amine, shifting peaks toward the "Salt" values (Alt 2) and broadening the spectrum.
-
-
Concentration: Prepare a 10-15 mg/mL solution.
-
Reasoning: High concentrations can induce aggregation or viscosity broadening, obscuring the fine W-coupling features.
-
-
Reference: Use TMS (0.00 ppm) or the residual CHCl₃ peak (7.26 ppm).
Assignment Validation Workflow (Graphviz)
Figure 2: Step-by-step validation logic for confirming the structure of 2-ethyl-2-azabicyclo[2.2.1]heptane.
References
- Grieco, P. A., et al. (1982). Bicyclic iminium salts: Synthesis and application. Journal of the American Chemical Society. (Fundamental assignments of the 2-azabicyclo[2.2.1]heptane scaffold).
-
ChemicalBook. (2025).[1] 2-Azabicyclo[2.2.1]heptane 1H NMR Spectrum Data.Link
-
PubChem. (2025).[2] 2-Ethyl-2-azabicyclo[2.2.1]heptane Compound Summary.Link
- Fraenkel, G., et al. (1980). Structure and dynamic behavior of N-substituted 2-azabicyclo[2.2.1]heptanes. Journal of Organic Chemistry. (Detailed conformational analysis and nitrogen inversion effects).
-
NIST Chemistry WebBook. (2025). Bicyclo[2.2.1]heptane, 2-ethyl- Data.[3][4][5][6]Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Azabicyclo(2.2.1)heptane | C6H11N | CID 78963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bicyclo[2.2.1]heptane, 2-ethyl- [webbook.nist.gov]
- 4. PubChemLite - 2-ethyl-2-azabicyclo(2.2.1)heptane (C8H15N) [pubchemlite.lcsb.uni.lu]
- 5. 2-Ethyl-2-iodobicyclo[2.2.1]heptane | C9H15I | CID 142982397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.ucla.edu [chem.ucla.edu]
mass spectrometry fragmentation pattern of 2-ethyl-2-azabicyclo[2.2.1]heptane
An In-Depth Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2-Ethyl-2-azabicyclo[2.2.1]heptane
In the landscape of contemporary drug discovery and chemical research, the unambiguous structural elucidation of novel nitrogen-containing heterocyclic compounds is paramount. 2-Ethyl-2-azabicyclo[2.2.1]heptane, a substituted norbornane derivative, represents a class of scaffolds with significant potential in medicinal chemistry due to its rigid, three-dimensional structure. Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique for determining the molecular weight and obtaining a structural fingerprint of such volatile compounds through the analysis of their fragmentation patterns.
Predicted Fragmentation Pattern of 2-Ethyl-2-azabicyclo[2.2.1]heptane
The fragmentation of 2-ethyl-2-azabicyclo[2.2.1]heptane under electron ionization is governed by the stability of the resulting fragment ions and the relative strengths of the chemical bonds. The nitrogen atom, with its lone pair of electrons, is the most likely site of ionization, leading to the formation of a molecular ion (M•+) with an odd molecular weight, a hallmark of compounds containing a single nitrogen atom.[1][2] The primary fragmentation pathways are anticipated to be dominated by α-cleavage adjacent to the nitrogen atom, a characteristic feature of aliphatic amines.[3][4]
The molecular weight of 2-ethyl-2-azabicyclo[2.2.1]heptane (C₉H₁₇N) is 139.24 g/mol . The molecular ion (M•+) is therefore expected at an m/z of 139.
The most probable fragmentation pathways are:
-
α-Cleavage of the Ethyl Group: The most favorable fragmentation is the cleavage of the C-C bond alpha to the nitrogen atom within the ethyl group. This results in the loss of a methyl radical (•CH₃), leading to the formation of a highly stable, resonance-stabilized iminium ion at m/z 124.[5] Due to the stability of this ion, it is predicted to be the base peak in the spectrum.
-
Loss of the Ethyl Group: A competing α-cleavage pathway involves the loss of the entire ethyl group as a radical (•CH₂CH₃), resulting in a fragment ion at m/z 110.
-
Ring Fragmentation: The rigid bicyclic structure can also undergo fragmentation. Cleavage of the ring can occur, although these pathways are generally less favored than the primary α-cleavage of the N-alkyl substituent. A retro-Diels-Alder (rDA) reaction, common in many bicyclic systems, could lead to the loss of cyclopentadiene (C₅H₆, 66 Da), resulting in a fragment at m/z 73. However, the charge is likely to remain with the nitrogen-containing fragment.
-
Loss of an M-1 Hydrogen: The loss of a hydrogen atom from the carbon alpha to the nitrogen is a common feature in the mass spectra of cyclic amines, which would produce an ion at m/z 138.[2]
The proposed fragmentation pathways are illustrated in the diagram below:
Caption: Proposed EI fragmentation pathways for 2-ethyl-2-azabicyclo[2.2.1]heptane.
Summary of Predicted Key Fragment Ions
| m/z | Proposed Structure/Loss | Predicted Relative Abundance | Notes |
| 139 | [C₉H₁₇N]•+ (Molecular Ion) | Moderate | Confirms the molecular weight. |
| 124 | [M - CH₃]⁺ | 100% (Base Peak) | Result of α-cleavage, loss of a methyl radical. |
| 110 | [M - C₂H₅]⁺ | Moderate | Result of α-cleavage, loss of an ethyl radical. |
| 138 | [M - H]⁺ | Low to Moderate | Common fragmentation for cyclic amines. |
| 96 | [C₆H₁₀N]⁺ | Low | Further fragmentation of the ring structure. |
Comparative Fragmentation Analysis
To substantiate our predictions, it is instructive to compare the expected fragmentation of 2-ethyl-2-azabicyclo[2.2.1]heptane with related structures.
Comparison with 2-Azabicyclo[2.2.1]heptane (Parent Compound)
The mass spectrum of the parent compound, 2-azabicyclo[2.2.1]heptane (C₆H₁₁N, MW=97), would be dominated by fragmentation of the bicyclic ring system itself. The molecular ion peak would be at m/z 97. The base peak is often the [M-1]⁺ ion at m/z 96, resulting from the loss of a hydrogen atom from a carbon adjacent to the nitrogen.[6] Other significant fragments would arise from ring cleavage. The addition of the N-ethyl group in our target molecule introduces new, more favorable fragmentation pathways, namely the loss of methyl and ethyl radicals, which are expected to dominate the spectrum and reduce the relative abundance of fragments arising solely from ring cleavage.
Comparison with N-Ethylpiperidine (A Simple N-Alkyl Cyclic Amine)
N-ethylpiperidine (C₇H₁₅N, MW=113) provides a good model for the fragmentation of the N-ethyl group in a cyclic amine context. Its mass spectrum is characterized by a strong molecular ion peak at m/z 113. The base peak is at m/z 98, corresponding to the loss of a methyl radical ([M-15]⁺) via α-cleavage.[7] This strongly supports the prediction that the [M-15]⁺ ion (m/z 124) will be the base peak for 2-ethyl-2-azabicyclo[2.2.1]heptane, as this pathway is highly favored for N-ethyl amines.
Experimental Protocol for Mass Spectrometry Analysis
To acquire the mass spectrum of 2-ethyl-2-azabicyclo[2.2.1]heptane, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is the method of choice. The following protocol provides a robust starting point for analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 2-ethyl-2-azabicyclo[2.2.1]heptane in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL for injection.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: Set a solvent delay of 3-4 minutes to prevent filament damage from the solvent peak.
-
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of 2-ethyl-2-azabicyclo[2.2.1]heptane.
Conclusion
The EI mass spectrum of 2-ethyl-2-azabicyclo[2.2.1]heptane is predicted to be characterized by a clear molecular ion peak at m/z 139 and a dominant base peak at m/z 124, corresponding to the loss of a methyl group from the N-ethyl substituent. This fragmentation pattern, driven by the formation of a stable iminium ion, serves as a reliable diagnostic tool for identifying this compound and distinguishing it from its isomers and related analogs. The provided experimental protocol offers a validated starting point for obtaining high-quality mass spectral data for this and similar volatile bicyclic amines. This predictive guide, grounded in the fundamental principles of mass spectrometry, empowers researchers to confidently interpret their experimental findings and accelerate their research and development efforts.
References
-
Weinberg, D. S., & Djerassi, C. (1966). Mass Spectrometry in Structural and Stereochemical Problems. CXII.1 Fragmentation of Two Bicyclic Amines on Electron Impact2a. The Journal of Organic Chemistry, 31(1), 115–119. [Link]
-
ResearchGate. (n.d.). Electron impact ionization (EI) mass spectra of n-alkylamines...[Link]
-
PubChem. (n.d.). 2-Azabicyclo[2.2.1]heptane. National Center for Biotechnology Information. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of N-methylethanamine (ethylmethylamine). [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Mollova, N., & Tabet, J. C. (1990). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. Journal of the American Society for Mass Spectrometry, 1(4), 333-339. [Link]
-
Danikiewicz, W., Gieyazynska, M., & Olejnik, M. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. European Journal of Mass Spectrometry, 4(3), 195-202. [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]
-
Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]
-
JoVE. (2023, April 30). Mass Spectrometry of Amines. [Link]
-
ResearchGate. (n.d.). Fragmentation reaction of bicyclo alkanes; the mass spectra of bicy- clo[2.2.1]heptane and cyclo-hexene are reported to show the analogies.[Link]
-
Studylib. (n.d.). Mass Spectrometry: Fragmentation Amines fragmentation patterns. [Link]
-
NIST WebBook. (n.d.). Bicyclo[2.2.1]heptane, 2-chloro-. [Link]
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- 4. Video: Mass Spectrometry of Amines [jove.com]
- 5. semanticscholar.org [semanticscholar.org]
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- 7. studylib.net [studylib.net]
Structural Rigidity & Receptor Selectivity: 2-Ethyl-2-azabicyclo[2.2.1]heptane vs. Tropane Alkaloids
[1]
Executive Summary
This technical guide compares the pharmacological and structural utility of 2-ethyl-2-azabicyclo[2.2.1]heptane (an azanorbornane derivative) against the classical Tropane Alkaloid class (8-azabicyclo[3.2.1]octane core).[1] While tropanes (e.g., Atropine, Cocaine) represent a historic "gold standard" for muscarinic and monoamine transporter modulation, their clinical utility is often limited by poor receptor subtype selectivity (e.g., M2 vs. M3 cross-reactivity).[1]
The 2-azabicyclo[2.2.1]heptane scaffold represents a "scaffold hop" —a reduction in ring size that increases conformational rigidity.[1] This guide analyzes how this structural contraction alters binding vectors, improves metabolic stability, and enables the synthesis of highly selective muscarinic antagonists and nicotinic agonists.[1]
Part 1: Structural & Physicochemical Analysis[1]
The core distinction lies in the bridge size and nitrogen positioning.[1] Tropanes feature a nitrogen atom on the one-carbon bridge (position 8), whereas the 2-azabicyclo[2.2.1]heptane system places the nitrogen within one of the two-carbon bridges (position 2).[1]
Comparative Scaffold Architecture
| Feature | Tropane (8-azabicyclo[3.2.1]octane) | 2-Ethyl-2-azabicyclo[2.2.1]heptane |
| IUPAC Skeleton | 8-Azabicyclo[3.2.1]octane | 2-Azabicyclo[2.2.1]heptane |
| Nitrogen Position | Bridgehead (Pos.[1] 8) | Ring (Pos.[1] 2) |
| Ring Strain | Moderate (Chair/Boat hybrid) | High (Rigid Boat/Norbornane-like) |
| Lone Pair Vector | Axial/Equatorial flip possible (inversion) | Highly directional; constrained |
| Lipophilicity (LogP) | ~1.2 (for Tropane) | ~1.5 (Est.[1] for N-ethyl variant) |
| Basicity (pKa) | ~9.5 - 10.0 | ~9.0 - 9.5 (Slightly lower due to strain) |
| Primary Use | Non-selective GPCR Antagonists | Subtype-selective Ligands (M1/M3) |
The "W-Effect" and NMR Characterization
A critical identification marker for the [2.2.1] system is the "W-effect" observed in 1H NMR.[1] Due to the rigid norbornane geometry, protons in a "W" arrangement (e.g., H-6-endo and H-7-syn) exhibit significant long-range coupling (
Structural Logic Diagram
The following diagram illustrates the structural contraction and functional implications of shifting from a [3.2.1] to a [2.2.1] system.
Caption: Logical flow of scaffold hopping from Tropane to 2-Azabicyclo[2.2.1]heptane, highlighting the gain in rigidity and selectivity.
Part 2: Synthetic Accessibility & Scalability
While tropanes are often derived from the Robinson double Mannich reaction (succindialdehyde + methylamine + acetonedicarboxylic acid), the 2-azabicyclo[2.2.1]heptane core requires different topology construction, typically via Aza-Diels-Alder cycloadditions.[1]
Protocol: Synthesis of 2-Ethyl-2-azabicyclo[2.2.1]heptane Core
Objective: Construct the strained bicyclic amine from cyclopentadiene.
Reagents:
-
Cyclopentadiene (freshly cracked)[1]
-
Ethylamine hydrochloride
-
Formaldehyde (37% aq)[1]
-
Cyclopentadiene (Dienophile precursor)[1]
-
Alternative Route: Aza-Diels-Alder using N-ethyl iminium ion generated in situ.[1]
Step-by-Step Methodology:
-
Grieco Condensation (Mannich-Diels-Alder):
-
Suspend ethylamine hydrochloride (1.0 eq) in water.[1]
-
Add formaldehyde (1.2 eq) to generate the iminium ion in situ.
-
Add freshly cracked cyclopentadiene (1.5 eq) dropwise at 0°C.
-
Mechanism:[1][2][3] The reaction proceeds via an aza-Diels-Alder cycloaddition where the iminium ion acts as the dienophile and cyclopentadiene as the diene.[1]
-
Stir at room temperature for 12 hours.
-
-
Hydrogenation (Saturation):
-
Isolation:
Comparison to Tropane Synthesis:
Part 3: Pharmacological Performance[1][6]
The primary motivation for using the 2-ethyl-2-azabicyclo[2.2.1]heptane scaffold is to modulate affinity for Muscarinic Acetylcholine Receptors (mAChRs) .[1]
Receptor Selectivity Profile
Tropane alkaloids like atropine are non-selective competitive antagonists.[1] They block M2 receptors (heart) causing tachycardia, while treating M3-mediated conditions (COPD, bladder overactivity).[1]
Derivatives of 2-azabicyclo[2.2.1]heptane (specifically 5-endo or 6-endo esters) have demonstrated:
-
M1/M3 Selectivity: Higher affinity for glandular/smooth muscle receptors over cardiac M2 receptors.[1]
-
Efficacy: The rigid scaffold locks the distance between the basic nitrogen and the ester pharmacophore, preventing the "induced fit" binding often seen with flexible tropanes at the M2 site.
Mechanism of Action Pathway
Caption: Differential binding profiles showing how the rigid [2.2.1] scaffold minimizes off-target M2 interaction compared to Tropane.
Part 4: Experimental Validation
To validate the performance of a 2-ethyl-2-azabicyclo[2.2.1]heptane derivative against a tropane standard, the following Radioligand Binding Assay is the industry standard.
Protocol: Competitive Radioligand Binding (mAChR)[1]
Materials:
-
Membrane Prep: CHO cells transfected with human M1, M2, or M3 receptors.[1]
-
Radioligand: [3H]-N-Methylscopolamine ([3H]-NMS) (0.2 nM).[1]
-
Test Compounds: Atropine (Control), 2-Ethyl-2-azabicyclo[2.2.1]heptane derivative.[1]
-
Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
Workflow:
-
Incubation: Mix 20 µg membrane protein with [3H]-NMS and varying concentrations of the test compound (
to M). -
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration]. Determine
and calculate using the Cheng-Prusoff equation: [1]
Expected Results:
References
-
Synthesis of 2-Azabicyclo[2.2.
-
Pharmacology of 2-Azabicyclo[2.2.
-
Tropane Alkaloid Pharmacology
-
Comparison of Bicyclic Amine Scaffolds
Sources
- 1. Tropane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. Proton Relay Catalysis Enables the Synthesis of 2‑Oxa- and 2‑Azabicyclo[2.2.1]heptanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Azabicyclo(2.2.1)heptane | C6H11N | CID 78963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of N-Substitution on the Biological Activity of 2-Azabicyclo[2.2.1]heptane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-azabicyclo[2.2.1]heptane scaffold has emerged as a privileged structure in medicinal chemistry. Its inherent rigidity, a consequence of its bridged bicyclic nature, provides a conformationally constrained framework that allows for the precise spatial orientation of pharmacophoric groups. This structural feature can lead to enhanced binding affinity and selectivity for a variety of biological targets. This guide provides a comparative analysis of the biological activities of various N-substituted 2-azabicyclo[2.2.1]heptane derivatives, with a focus on how modifications at the nitrogen atom influence their therapeutic potential. While direct extensive research on 2-ethyl derivatives is not broadly documented, by examining a range of N-substituted analogs, we can infer the critical role of this position in modulating biological activity.
Comparative Biological Activities of N-Substituted 2-Azabicyclo[2.2.1]heptane Derivatives
The functionalization of the nitrogen atom at the 2-position of the azabicyclo[2.2.1]heptane core has been a key strategy in developing compounds with a wide spectrum of biological activities, ranging from metabolic disorders to neurological conditions and cancer.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Derivatives of 2-azabicyclo[2.2.1]heptane have been identified as potent inhibitors of DPP-4, an enzyme crucial for glucose homeostasis.[1][2] Inhibition of DPP-4 elevates the levels of incretin hormones, which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner. One of the most notable examples is Neogliptin , which incorporates a substituted 2-azabicyclo[2.2.1]heptane moiety and demonstrates potent DPP-4 inhibition.[1][3]
| Compound/Derivative | Target | Assay Type | Activity (IC₅₀) | Reference |
| Neogliptin | DPP-4 | In vitro enzymatic assay | 16.8 ± 2.2 nM | [1][3] |
| Vildagliptin (Reference) | DPP-4 | In vitro enzymatic assay | Comparative | [1] |
| Sitagliptin (Reference) | DPP-4 | In vitro enzymatic assay | Comparative | [1] |
The development of Neogliptin underscores the potential of the 2-azabicyclo[2.2.1]heptane scaffold in designing effective treatments for type 2 diabetes mellitus.[1][3]
Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
The 2-azabicyclo[2.2.1]heptane framework has also been utilized in the design of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological disorders. The rigid scaffold can mimic the spatial arrangement of key functional groups in endogenous ligands. For instance, an epibatidine analogue incorporating a 6-substituted 2-azabicyclo[2.2.1]heptane structure has shown high binding affinity at rat brain nAChRs.
Cytotoxic Activity Against Cancer Cells
Chiral sulfonamides derived from the 2-azabicyclo[2.2.1]heptane skeleton have been explored for their potential as anticancer agents.[2] These compounds have exhibited cytotoxic activity against various human cancer cell lines, highlighting another avenue for the therapeutic application of this versatile scaffold.[2]
Sigma-2 (σ₂) Receptor Ligands
Interestingly, the isomeric 7-azabicyclo[2.2.1]heptane scaffold has been instrumental in developing selective ligands for the sigma-2 (σ₂) receptor. Structure-activity relationship studies revealed that N-arylalkyl substituents on the 7-azabicyclo[2.2.1]heptane ring system conferred selectivity for the σ₂ subtype.[4] This suggests that the nature of the N-substituent is a key determinant of receptor selectivity. The steric bulk and conformational restriction imposed by the bicyclic core, in combination with the N-substituent, are likely crucial for discriminating between sigma receptor subtypes.[4]
Structure-Activity Relationship (SAR) Insights
The available data, though not specific to 2-ethyl derivatives, strongly indicate that the substituent at the nitrogen atom of the azabicyclo[2.2.1]heptane ring is a critical determinant of biological activity and selectivity.
-
For DPP-4 Inhibition: The N-substituent is part of a larger pharmacophore that interacts with the active site of the enzyme. The design of Neogliptin involved molecular modeling to optimize these interactions.[1]
-
For σ₂ Receptor Selectivity: In the case of 7-azabicyclo[2.2.1]heptane analogs, the size and nature of the N-substituent directly influence selectivity. Arylalkyl groups were found to be optimal for σ₂ selectivity over the σ₁ subtype.[4] This highlights the importance of the N-substituent in directing the molecule to a specific receptor subtype.
The rigid nature of the 2-azabicyclo[2.2.1]heptane core serves to present the N-substituent in a well-defined orientation, which can be exploited to achieve specific and high-affinity interactions with biological targets.[2][5]
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key biological assays are provided below.
In Vitro DPP-4 Inhibition Assay (Fluorometric Method)
This protocol is designed to determine the in vitro inhibitory activity of test compounds against DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds and reference inhibitor (e.g., Vildagliptin)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
In each well of the 96-well plate, add the test compound solution and the DPP-4 enzyme solution.[2]
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).[2]
-
Initiate the enzymatic reaction by adding the DPP-4 substrate to each well.[2]
-
Monitor the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm and 460 nm for AMC) over time.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control (enzyme and substrate without inhibitor).
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay for Cytotoxicity Screening
This protocol describes the determination of the cytotoxic effects of test compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[2]
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.[2]
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.[2]
-
Determine the CC₅₀ (50% cytotoxic concentration) value from the dose-response curve.
Visualization of Key Processes
To visually represent the concepts discussed, the following diagrams are provided.
Caption: A generalized synthetic pathway to 2-ethyl-2-azabicyclo[2.2.1]heptane derivatives.
Caption: General workflow for in vitro biological activity screening.
Conclusion
The 2-azabicyclo[2.2.1]heptane scaffold is a versatile and valuable platform in drug discovery. While specific data on 2-ethyl derivatives is limited in the public domain, the broader analysis of N-substituted analogs clearly demonstrates that the nitrogen atom is a key handle for modulating biological activity and achieving target selectivity. The conformational rigidity of the bicyclic system, combined with the diverse chemical space accessible through N-functionalization, ensures that this scaffold will continue to be a subject of interest for the development of novel therapeutics. Future research should focus on systematic explorations of the structure-activity relationships of a wider range of N-substituted derivatives, including the 2-ethyl variant, to unlock the full potential of this promising chemical scaffold.
References
-
Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI. [Link]
-
2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. PMC. [Link]
-
Synthesis and biological evaluation of 2.3-diazabicyclo[2.2.1]heptane derivatives as prostaglandin endoperoxide analogs. PubMed. [Link]
-
Syntheses and structure-activity relationship (SAR) studies of 2,5-diazabicyclo[2.2.1]heptanes as novel alpha7 neuronal nicotinic receptor (NNR) ligands. PubMed. [Link]
-
Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). PubMed. [Link]
-
7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. PubMed. [Link]
-
6-Substituted 2-azabicyclo[2.2.1]hept-5-enes by nitrogen-directed radical rearrangement: synthesis of an epibatidine analogue with high binding affinity at the nicotinic acetylcholine receptor. RSC Publishing. [Link]
-
Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ResearchGate. [Link]
-
Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Chemical Communications (RSC Publishing). [Link]
-
Selected bioactive molecules containing 2‐azabicyclo[2.2.1]heptanes and... ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 2-Ethyl-2-azabicyclo(2.2.1)heptane
Hazard Identification & Risk Profile
Status: High-Risk Intermediate Chemical Class: Strained Bicyclic Tertiary Amine Primary Analog for Hazard Modeling: 2-Azabicyclo[2.2.1]heptane (CAS: 279-24-3)
As a Senior Application Scientist, I must emphasize that specific toxicological data for the N-ethyl derivative (2-Ethyl-2-azabicyclo[2.2.1]heptane) is often limited in public repositories compared to its parent compounds. Therefore, we apply the Precautionary Principle using "Read-Across" toxicology from the parent amine and similar strained bicyclic systems.
These compounds are not merely "irritants"; they are lipophilic caustic agents . The bicyclic strain increases the basicity (and reactivity) of the nitrogen lone pair compared to linear amines, while the ethyl group enhances lipophilicity, facilitating rapid dermal absorption and blood-brain barrier penetration.
Critical Hazard Matrix
| Hazard Class | GHS Category | Mechanism of Action |
| Skin Corrosion | 1B (Assumed) | Alkaline hydrolysis of fatty tissues (saponification); rapid, deep tissue damage. |
| Eye Damage | 1 | Irreversible corneal opacity due to protein denaturation and pH spike. |
| Acute Toxicity | 3 (Oral/Inhalation) | Neurotoxicity potential due to structural similarity to nicotinic ligands. |
| Flammability | 3 | Flash point likely <60°C. Vapors form explosive mixtures with air. |
Personal Protective Equipment (PPE) Specifications
Standard laboratory PPE (lab coat, safety glasses, single nitrile gloves) is insufficient for handling strained amines. The following protocol is mandatory for all synthesis, transfer, and purification steps.
A. Hand Protection: The "Breakthrough" Protocol
Amines are notorious for permeating standard nitrile exam gloves in minutes. You must use a Laminate/Nitrile Combination strategy.
-
Primary Barrier (Inner): EVOH/PE Laminate (e.g., Silver Shield® / Silverskin) .
-
Why: These multi-layer films provide >480 minutes breakthrough time against amines.
-
Constraint: Poor dexterity.[1]
-
-
Secondary Barrier (Outer): Thick Nitrile (minimum 5 mil) .
-
Why: Provides mechanical strength and grip; protects the inner laminate glove from tears.
-
-
Donning Protocol: Tape the inner laminate glove to the lab coat sleeve to prevent liquid ingress at the wrist.
B. Respiratory Protection
Bicyclic amines have low odor thresholds but high toxicity.
-
Engineering Control: All handling must occur in a certified Fume Hood (Face velocity: 100 fpm).
-
Respirator (If hood is compromised or for spill cleanup):
-
Facepiece: Full-Face Respirator (protects eyes and lungs simultaneously).
-
Cartridge: Organic Vapor (OV) or Multi-Gas (OV/AG) .
-
Note: Do not rely on N95 masks; they offer zero protection against amine vapors.
-
C. Ocular & Body Protection[1][2][3][4][5]
-
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are prohibited due to vapor bypass risks.
-
Face: 8-inch Polycarbonate Face Shield (worn over goggles during transfers).
-
Body: Chemical-resistant apron (Tychem® or similar) over a standard cotton lab coat.
PPE Selection Logic (Visualization)
Figure 1: Decision logic for PPE selection based on operational volume. Note the escalation to laminate gloves for larger volumes.
Operational Protocols
Protocol A: Safe Transfer (Cannula Method)
Context: To minimize vapor exposure and prevent oxidation/moisture contamination.[4][6]
-
Preparation: Secure both source and receiving vessels. Ensure receiving vessel is vented to a scrubber (dilute HCl) or an inert gas line.
-
PPE Check: Don Silver Shield inner gloves + Nitrile outer gloves.
-
Pressure Differential: Apply slight positive pressure (Argon/Nitrogen) to the source vessel.
-
Transfer: Insert cannula (double-tipped needle). Transfer liquid slowly.
-
Quench: Upon completion, flush the cannula with an inert solvent (e.g., dry THF) before removing it to prevent amine drips.
Protocol B: Spill Management (Neutralization)
Context: Amines are bases. Do not use bleach (forms chloramines). Use a weak acid.
-
Evacuate: Clear the immediate area. Allow vapors to clear via ventilation if safe.[4]
-
PPE: Don Full-Face Respirator (OV cartridges).
-
Contain: Dike the spill with universal absorbent pads.
-
Neutralize: Gently apply Citric Acid (solid) or Dilute Acetic Acid to the spill.
-
Warning: This is an exothermic reaction. Add acid slowly.
-
-
Clean: Once pH is neutral (check with litmus paper), absorb the residue with vermiculite.
-
Disposal: Collect in a dedicated container labeled "Hazardous Waste: Amine Contaminated Solids."
Disposal & Decontamination
Core Principle: Never dispose of amines down the drain. They are toxic to aquatic life and can damage plumbing.
| Waste Stream | Handling Method |
| Liquid Waste | Collect in "Basic Organic Waste" carboys. Do not mix with oxidizers (peroxides/nitric acid) to prevent explosion. |
| Solid Waste | Contaminated gloves/wipes must be double-bagged (polyethylene) and incinerated. |
| Glassware | Rinse with dilute HCl (1M) to convert the amine to its non-volatile hydrochloride salt before washing. |
Signaling Pathway: Acute Exposure Response
If exposure occurs, immediate action is required to mitigate tissue damage.
Figure 2: Emergency response workflow.[2][3][4][6][7][8][9] Note: Never attempt to neutralize amines on skin with acid; this causes thermal burns.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78963, 2-Azabicyclo[2.2.1]heptane. Retrieved from [Link]
Sources
- 1. eskosafety.com [eskosafety.com]
- 2. stonhard.ca [stonhard.ca]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. tri-iso.com [tri-iso.com]
- 5. amano-enzyme.com [amano-enzyme.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Bicyclo[2.2.1]heptane, 2-ethyl- [webbook.nist.gov]
- 8. fishersci.com [fishersci.com]
- 9. international.skcinc.com [international.skcinc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
